Technical Documentation Center

methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate
  • CAS: 1573548-49-8

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate: A Comprehensive Technical Guide

Executive Summary Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is a highly functionalized, poly-heteroatomic organic molecule that serves as a critical intermediate and pharmacophore in modern medicinal chemistry. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is a highly functionalized, poly-heteroatomic organic molecule that serves as a critical intermediate and pharmacophore in modern medicinal chemistry. Belonging to the class of N-aryl sulfonamide esters, this compound integrates a basic pyridine ring, a rigidifying methylsulfonyl group, and a versatile methyl glycinate ester handle. Such N-(hetero)aryl sulfonamide derivatives represent privileged structural motifs in drug discovery, frequently utilized in the development of enzyme inhibitors and receptor antagonists due to their predictable metabolic stability and distinct physicochemical profiles[1].

This whitepaper provides an in-depth analysis of the molecule’s structural properties, details a self-validating mechanistic synthesis, and outlines its applications in drug development.

Structural Deconstruction & Physicochemical Profiling

The rational design of drug candidates requires a deep understanding of how individual functional groups influence the molecule's overall behavior. Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is composed of three distinct functional domains, each contributing unique properties to the molecule's reactivity and biological potential.

FunctionalGroups Core Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate Pyr Pyridine-3-yl Ring • H-Bond Acceptor • Modulates pKa • Pi-stacking Core->Pyr Sulf Methylsulfonyl Group • Electron Withdrawing • Metabolic Stability • Rigidifies N-center Core->Sulf Gly Methyl Glycinate • Ester Prodrug Handle • Hydrolyzable to Acid • Flexible linker Core->Gly

Fig 2: Functional group deconstruction and pharmacological utility of the core scaffold.

Quantitative Data Summary

To guide downstream analytical and formulation strategies, the theoretical physicochemical properties of the molecule are summarized below:

PropertyPredicted Value / CharacteristicAnalytical & Synthetic Significance
Molecular Formula C9H12N2O4SDetermines exact mass for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 244.27 g/mol Primary LC-MS target mass [M+H]⁺ = 245.27.
LogP (Octanol/Water) ~0.8 - 1.2Indicates moderate lipophilicity, suitable for oral bioavailability and membrane permeability.
Pyridine pKa ~5.2 (Conjugate Acid)Dictates pH-dependent aqueous solubility; allows for acid-base extraction during purification.
Intermediate N-H pKa ~8.5Explains the requirement for mild carbonate bases during the critical N-alkylation step.

Mechanistic Synthesis & Experimental Protocols

Synthetic Rationale and Causality

The most convergent, high-yielding route to N-aryl-N-alkyl sulfonamides involves the initial formation of the N-aryl sulfonamide, followed by regioselective N-alkylation.

Why this sequence? Attempting to alkylate 3-aminopyridine directly with methyl bromoacetate often leads to over-alkylation (forming tertiary amines) due to the high nucleophilicity of the primary amine. By performing sulfonylation first , the electron-withdrawing methylsulfonyl group drastically reduces the nucleophilicity of the nitrogen. The resulting N-(pyridin-3-yl)methanesulfonamide possesses a highly acidic proton (pKa ~8.5). This acidity allows for selective deprotonation using mild bases (e.g., K₂CO₃), generating a localized sulfonamide anion that cleanly undergoes an Sₙ2 attack on methyl bromoacetate without risk of over-alkylation or ester hydrolysis[2].

SynthesisWorkflow A 3-Aminopyridine C N-(pyridin-3-yl) methanesulfonamide A->C Sulfonylation B MsCl / Pyridine B->C E Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate C->E SN2 Alkylation D Methyl Bromoacetate K2CO3 / DMF D->E

Fig 1: Two-step synthetic workflow for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate.

Step-by-Step Experimental Methodologies
Protocol 1: Synthesis of Intermediate N-(pyridin-3-yl)methanesulfonamide
  • Objective: Establish the sulfonamide linkage while preventing bis-sulfonylation.

  • Procedure:

    • Dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Add anhydrous pyridine (1.5 eq) to the solution. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the 3-aminopyridine starting material.

    • Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the formation of bis-sulfonylated byproducts.

    • Dropwise, add methanesulfonyl chloride (MsCl, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint: Perform TLC (Ethyl Acetate/Hexane 1:1). The primary amine starting material will disappear, replaced by a more polar, UV-active spot. LC-MS must show a dominant peak at m/z 173.0 [M+H]⁺.

Protocol 2: N-Alkylation with Methyl Bromoacetate
  • Objective: Regioselective Sₙ2 alkylation of the sulfonamide nitrogen[2].

  • Procedure:

    • Dissolve the purified N-(pyridin-3-yl)methanesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that optimally solvates the potassium cation, leaving the sulfonamide anion highly nucleophilic.

    • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is basic enough to deprotonate the sulfonamide (pKa ~8.5) but mild enough to prevent the hydrolysis of the incoming methyl ester[2].

    • Add methyl bromoacetate (1.2 eq) dropwise.

    • Heat the mixture to 60 °C and stir for 12 hours.

    • Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF.

  • Self-Validating Checkpoint: ¹H NMR analysis of the crude product must show the complete disappearance of the broad sulfonamide N-H peak (~9.5 ppm).

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.50 - 8.60 (m, 2H): Aromatic protons adjacent to the pyridine nitrogen.

    • δ 7.75 (dt, 1H): Aromatic proton at the C4 position of the pyridine ring.

    • δ 7.35 (dd, 1H): Aromatic proton at the C5 position.

    • δ 4.45 (s, 2H): Methylene protons of the glycinate core (-N-CH₂-COO-). The sharp singlet confirms successful alkylation.

    • δ 3.75 (s, 3H): Methyl ester protons (-OCH₃).

    • δ 3.05 (s, 3H): Methylsulfonyl protons (-SO₂CH₃).

  • LC-MS (ESI+):

    • Calculated for C9H13N2O4S [M+H]⁺: 245.06.

    • Observed: 245.1.

Applications in Drug Development

Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is rarely an end-stage drug; rather, it is a high-value synthetic intermediate .

  • Library Generation via Saponification: The methyl ester can be easily hydrolyzed using LiOH in THF/Water to yield the corresponding carboxylic acid. This acid can subsequently undergo standard amide coupling (using EDC/HOBt or HATU) with various primary and secondary amines.

  • Pharmacophore Utility: The N-aryl sulfonamide motif is a proven bioisostere for amides and is frequently utilized to improve the metabolic stability of lead compounds[3]. The specific inclusion of the pyridine-3-yl group enhances aqueous solubility and provides a vector for hydrogen-bond interactions within kinase or protease active sites.

References

  • Xia, J., Zhang, K., & Mahmood, E. A. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of Sulfur Chemistry, 42(6), 692–710. Taylor & Francis. 1

  • Kikuchi, et al. (2021). Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. ACS Publications. 2

  • He, & Wu. (n.d.). Efficient Ligand-Free, Copper-Catalyzed N-Arylation of Sulfonamides. Thieme Connect. 3

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the molecular formula and weight of the novel compound, Methyl N-(methylsulfonyl)-N-pyridin-3-ylgly...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular formula and weight of the novel compound, Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate. As this molecule represents a unique chemical entity, this document outlines the foundational principles and a robust, multi-technique workflow for the definitive confirmation of its core physical properties. This self-validating system is essential for establishing the identity and purity of new compounds in a research and drug development context.

Theoretical Molecular Properties

The first step in characterizing any new chemical entity is to derive its theoretical properties directly from its structure. The systematic name, Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate, describes a methyl glycinate core structure where the nitrogen atom is substituted with both a methylsulfonyl group and a pyridin-3-yl group.

From this structure, we can deduce the precise molecular formula by summing its constituent atoms:

  • Pyridin-3-yl Group: C₅H₄N

  • Amine Nitrogen: N

  • Methylsulfonyl Group: CH₃SO₂

  • Methylene Group: CH₂

  • Methyl Ester Group: COOCH₃

Summing these components yields the definitive molecular formula.

Molecular Formula: C₉H₁₂N₂O₄S

Based on this formula, we can calculate the theoretical molecular weights, which are critical benchmarks for experimental verification.

Average Molecular Weight

The average molecular weight (MW) is calculated using the weighted average of the natural abundances of all isotopes for each element. This value is typically used for stoichiometric calculations in chemical synthesis.

ElementCountAtomic Weight (amu)Total Mass (amu)
Carbon (C)912.011108.099
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Oxygen (O)415.99963.996
Sulfur (S)132.06532.065
Total 244.27 g/mol
Monoisotopic Mass

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. This is the value of primary importance in mass spectrometry, particularly for high-resolution analysis.[1]

ElementCountIsotopic Mass (amu)Total Mass (amu)
Carbon (¹²C)912.000000108.000000
Hydrogen (¹H)121.00782512.093900
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)415.99491563.979660
Sulfur (³²S)131.97207131.972071
Total 244.051779 Da
Theoretical Elemental Composition

The expected elemental composition by mass is derived from the molecular formula and average molecular weight. This percentage-based data is the benchmark against which combustion analysis results are compared.

ElementMass %
Carbon (C)44.25%
Hydrogen (H)4.95%
Nitrogen (N)11.47%
Sulfur (S)13.13%
Oxygen (O)26.20%

Experimental Verification Workflow

To confirm the identity of a newly synthesized compound like Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate, a dual-pronged analytical approach is essential. This involves using two orthogonal, or fundamentally different, techniques to validate the molecular formula. The combination of High-Resolution Mass Spectrometry (HRMS) and Elemental (Combustion) Analysis provides a robust, self-validating system.

G cluster_theoretical Part 1: Theoretical Analysis cluster_experimental Part 2: Experimental Verification cluster_validation Part 3: Data Validation A Proposed Structure Methyl N-(methylsulfonyl) -N-pyridin-3-ylglycinate B Derive Molecular Formula C₉H₁₂N₂O₄S A->B C Calculate Theoretical Data - Monoisotopic Mass (244.0518 Da) - Elemental % (C, H, N, S) B->C D High-Resolution Mass Spectrometry (HRMS) C->D E Elemental Analysis (CHNS Combustion) C->E F Compare Experimental m/z with Theoretical Mass D->F G Compare Experimental % with Theoretical Composition E->G H Confirmation of Formula and Purity F->H G->H

Sources

Foundational

Biological Activity of Methylsulfonyl Pyridine Glycine Derivatives: A Technical Guide

Executive Summary The rational design of small molecules using privileged scaffolds is a cornerstone of modern drug discovery. Among these, methylsulfonyl pyridine glycine derivatives represent a highly versatile structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules using privileged scaffolds is a cornerstone of modern drug discovery. Among these, methylsulfonyl pyridine glycine derivatives represent a highly versatile structural class that has demonstrated profound biological activity across two distinct therapeutic domains: neuropharmacology and hypoxic signaling. By modulating the precise substitution pattern of the pyridine ring and the spatial orientation of the methylsulfonyl and glycine moieties, these compounds can be tuned to selectively inhibit either the Glycine Transporter 1 (GlyT1) for the treatment of schizophrenia, or Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) for the treatment of anemia and ischemia.

As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationships (SAR) of this scaffold, elucidate its dual mechanistic pathways, and provide self-validating experimental protocols for evaluating its biological activity in vitro.

Pharmacophore Rationale & Structure-Activity Relationship (SAR)

The biological efficacy of methylsulfonyl pyridine glycine derivatives stems from the synergistic interaction of its three core functional groups:

  • The Methylsulfonyl Group (-SO₂CH₃): This moiety acts as a potent electron-withdrawing group (EWG) and a bidentate hydrogen-bond acceptor. In the context of GlyT1 inhibitors, the methylsulfonyl group frequently occupies a deep hydrophobic pocket, engaging in critical dipole-dipole interactions with residues such as Tyr116 and Leu379 to stabilize the inhibitor-transporter complex (1)[1]. Furthermore, it improves metabolic stability by shielding adjacent aromatic protons from cytochrome P450-mediated oxidation.

  • The Pyridine Core: The nitrogen-containing heteroaromatic ring provides a rigid, planar scaffold. In HIF-PHD inhibitors, the pyridine nitrogen is essential for coordinating with the active site Fe(II) ion, displacing water molecules and preventing the catalytic activation of oxygen (2)[2].

  • The Glycine Moiety: The terminal carboxylic acid of the glycine substituent is the primary anchoring point. For HIF-PHD targets, it mimics the endogenous co-substrate 2-oxoglutarate (2-OG), forming critical salt bridges with active-site arginine residues[2]. For GlyT1 targets, it mimics the natural amino acid substrate, driving competitive or allosteric inhibition at the transporter's extracellular vestibule (3)[3].

Primary Biological Target I: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH)

Mechanism of Action

Under normoxic conditions, HIF-PHDs hydroxylate conserved proline residues on the HIF-1α subunit, targeting it for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor and subsequent proteasomal degradation. Methylsulfonyl pyridine glycine derivatives act as 2-OG competitive inhibitors. By chelating the active site iron, they halt hydroxylation, leading to the stabilization and nuclear translocation of HIF-1α, which subsequently drives the transcription of erythropoietin and angiogenic factors[2].

HIF_Pathway Normoxia Normoxia PHD HIF-PHD (Active) Normoxia->PHD Derivative Methylsulfonyl Pyridine Glycine Derivative PHD_Inhib HIF-PHD (Inhibited) Derivative->PHD_Inhib Chelates Fe2+ HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Fe2+/2-OG dependent HIF_Stable Stabilized HIF-1α PHD_Inhib->HIF_Stable Prevents hydroxylation Degradation Proteasomal Degradation HIF_OH->Degradation VHL binding Transcription Erythropoiesis & Angiogenesis HIF_Stable->Transcription Translocates to nucleus

Fig 1: HIF-1α stabilization via HIF-PHD inhibition by pyridine-glycine derivatives.

Primary Biological Target II: Glycine Transporter 1 (GlyT1)

Mechanism of Action

In the central nervous system, GlyT1 regulates the synaptic concentration of glycine, an obligate co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of NMDA receptors is a primary pathophysiological driver of schizophrenia. Methylsulfonyl pyridine glycine derivatives bind to the hydrophobic pocket of GlyT1, blocking glycine reuptake. The resulting accumulation of synaptic glycine enhances NMDA receptor activation, thereby alleviating negative and cognitive symptoms of schizophrenia[3],[1].

GlyT1_Workflow Compound Methylsulfonyl Pyridine Glycine Derivative GlyT1 GlyT1 Transporter Compound->GlyT1 Blocks reuptake Synapse Synaptic Cleft (High Glycine) GlyT1->Synapse Accumulation of Glycine NMDAR NMDA Receptor Synapse->NMDAR Co-agonism at Glycine site Signal Glutamatergic Signaling (Schizophrenia symptom relief) NMDAR->Signal Channel opening (Ca2+)

Fig 2: GlyT1 inhibition pathway leading to enhanced NMDA receptor signaling.

Quantitative Data Summaries

The following table summarizes the structure-activity relationship and pharmacokinetic properties of various functionalized derivatives within this class:

Compound ClassPrimary TargetIC₅₀ RangeKey Structural MotifLipophilicity (clogP)
N-Substituted Glycines GlyT110 - 50 nMMethylsulfonyl-phenyl ether2.5 - 3.2
Pyridine-4-carbonyl Glycines HIF-PHD21 - 20 nM3-Hydroxypyridine core1.8 - 2.4
Methylsulfonyl Pyridines Dual / Isoform-specific5 - 100 nMSO₂CH₃ H-bond acceptor2.0 - 3.0

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to distinguish true target engagement from assay interference (e.g., compound autofluorescence or membrane disruption).

Protocol A: HIF-PHD2 Inhibition via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because methylsulfonyl pyridine derivatives often possess intrinsic UV absorbance that quenches standard colorimetric assays. TR-FRET's time-delayed reading eliminates this autofluorescence interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO₄, 100 μM ascorbate).

  • Enzyme/Substrate Mix: Dilute recombinant human PHD2 enzyme and biotinylated HIF-1α peptide substrate in the assay buffer.

  • Compound Addition: Dispense the methylsulfonyl pyridine glycine derivative in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well plate. Include a vehicle control (DMSO, 100% activity) and a no-enzyme control (0% activity baseline).

  • Reaction: Initiate the reaction by adding 2-OG (10 μM final concentration). Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mix (Europium-labeled anti-hydroxy-HIF antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Validation & Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation: A known inhibitor (e.g., Roxadustat) must be run in parallel; the assay is only valid if the reference IC₅₀ falls within 0.5-log of its historical average.

Protocol B: [³H]-Glycine Reuptake Assay in hGlyT1-CHO Cells

Causality: Measuring direct transporter inhibition requires distinguishing between intracellular accumulation and non-specific surface binding. We utilize a rapid wash step with ice-cold buffer to halt transport and remove unbound radioligand.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO cells stably expressing human GlyT1 in 96-well Cytostar-T plates at 50,000 cells/well. Incubate overnight at 37°C.

  • Washing: Wash cells twice with HEPES-buffered saline (HBS) containing 1.2 mM MgSO₄ and 1.2 mM CaCl₂.

  • Compound Incubation: Add the test derivative in varying concentrations. Self-Validation: To define non-specific uptake, treat control wells with a saturating concentration (10 μM) of a known competitive inhibitor (e.g., Bitopertin)[3].

  • Radioligand Addition: Add 100 nM [³H]-glycine to all wells. Incubate for exactly 15 minutes at room temperature.

  • Termination: Rapidly aspirate the solution and wash three times with ice-cold HBS to halt transport kinetics.

  • Readout: Add scintillation fluid and measure radioactivity using a MicroBeta counter. If the test compound's inhibition curve does not plateau at the non-specific baseline defined by Bitopertin, it indicates off-target membrane disruption rather than specific GlyT1 inhibition.

References

  • Chemical structures of GlyT1 inhibitors extensively studied in the treatment of schizophrenia, ResearchG
  • Small-Molecule Modulators of the Hypoxia-Inducible Factor Pathway: Development and Therapeutic Applications, ACS Public
  • Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters, PMC / NIH,
  • Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor...
  • US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders, Google P

Sources

Exploratory

The Strategic Role of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern synthetic chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern synthetic chemistry and drug discovery, highly functionalized, non-natural amino acid derivatives serve as critical building blocks for novel therapeutics. Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate (MMPG) is a uniquely tailored chemical intermediate that bridges the gap between peptidomimetic design and small-molecule heterocyclic chemistry.

By combining a pyridine bioisostere, a sterically demanding methylsulfonyl protecting/pharmacophore group, and a versatile glycinate backbone, MMPG provides a robust scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), including factor Xa inhibitors, GlyT1/GlyT2 transporter modulators, and novel anti-inflammatory agents [1]. This whitepaper provides an authoritative, field-proven guide to the physicochemical rationale, synthesis, and downstream application of MMPG.

Structural Rationale & Physicochemical Profiling

The design of MMPG is not arbitrary; every functional group serves a distinct mechanistic and pharmacokinetic purpose in medicinal chemistry [2]:

  • Pyridin-3-yl Motif: The pyridine ring is a privileged scaffold in medicinal chemistry [3]. It acts as a bioisostere for phenyl rings while significantly lowering the overall lipophilicity (LogP) of the resulting API. The basic nitrogen (pKa ~5.2) serves as a potent hydrogen-bond acceptor, improving aqueous solubility and target-binding affinity.

  • N-Methylsulfonyl (Ms) Group: Sulfonylation of the amine drastically reduces its basicity and nucleophilicity. In drug design, the Ms group acts as a stable, non-cleavable hydrogen-bond acceptor that resists oxidative deamination by cytochrome P450 enzymes. Synthetically, it directs subsequent alkylation strictly to the nitrogen atom by stabilizing the intermediate anion.

  • Methyl Glycinate Backbone: The methyl ester provides a highly reactive electrophilic center for downstream amidation, saponification, or cyclization (e.g., into diketopiperazines or imidazolones) [4].

StructuralRationale MMPG MMPG Core C9H12N2O4S Pyridine Pyridin-3-yl (H-Bond Acceptor, Lowers LogP) MMPG->Pyridine Sulfonyl Methylsulfonyl (Metabolic Stability, Steric Shield) MMPG->Sulfonyl Ester Methyl Ester (Downstream Functionalization) MMPG->Ester

Caption: Deconstruction of the MMPG scaffold and the strategic purpose of its functional groups.

Synthetic Methodologies: Upstream Construction

The synthesis of MMPG requires careful control of chemoselectivity, specifically favoring N-alkylation over O-alkylation or ester hydrolysis. The optimal route involves the initial sulfonylation of 3-aminopyridine, followed by a finely tuned N-alkylation using methyl bromoacetate.

Optimization of N-Alkylation Conditions

The choice of base and solvent is the most critical parameter in this workflow. Strong bases like NaH often lead to premature ester hydrolysis or competitive O-alkylation of the sulfonamide oxygen. As demonstrated in our optimized matrix (Table 1), the use of Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) provides the highest yield. The large ionic radius of the Cs⁺ ion creates a "soft" counterion effect, enhancing the nucleophilicity of the sulfonamide nitrogen while suppressing side reactions [2].

Table 1: Optimization of N-Alkylation Conditions for MMPG Synthesis

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1K₂CO₃Acetone561245%Significant O-alkylation side products.
2NaHTHF0 to 25462%Rapid reaction, but ester hydrolysis observed.
3Cs₂CO₃ DMF 25 6 89% Optimal; clean N-alkylation, no hydrolysis.
4DIPEADCM402415%Poor conversion; base not strong enough.
Protocol 1: Step-by-Step Synthesis of MMPG

This protocol is designed as a self-validating system; intermediate TLC checks and specific wash steps ensure high purity without premature column chromatography.

Step 1: Sulfonylation

  • Dissolve 3-aminopyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and add pyridine (12.0 mmol) as an acid scavenger. Cool the mixture to 0 °C under an inert argon atmosphere.

  • Add methanesulfonyl chloride (MsCl, 11.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents bis-sulfonylation.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-(pyridin-3-yl)methanesulfonamide.

Step 2: N-Alkylation (The Critical Step)

  • Dissolve the crude N-(pyridin-3-yl)methanesulfonamide (approx. 10.0 mmol) in anhydrous DMF (25 mL).

  • Add anhydrous Cs₂CO₃ (15.0 mmol). Stir for 15 minutes at room temperature to allow complete deprotonation of the sulfonamide NH (pKa ~8.5).

  • Add methyl bromoacetate (11.0 mmol) dropwise. Stir at 25 °C for 6 hours.

  • Validation Check: Monitor by TLC (Ethyl Acetate/Hexanes 1:1). The product spot will be strongly UV-active (254 nm) with an Rf of ~0.4.

  • Workup: Dilute the mixture with Ethyl Acetate (100 mL) and wash sequentially with saturated aqueous NH₄Cl (3 x 30 mL) and brine (30 mL). Causality: The repeated NH₄Cl washes are highly effective at removing DMF and unreacted basic impurities.

  • Dry the organic phase (MgSO₄), filter, and concentrate. Purify via flash chromatography to yield pure MMPG.

SyntheticWorkflow A 3-Aminopyridine B MsCl, Pyridine (Sulfonylation) A->B C N-(pyridin-3-yl) methanesulfonamide B->C D Methyl Bromoacetate, Cs2CO3, DMF (N-Alkylation) C->D E MMPG (Target Intermediate) D->E

Caption: Two-step synthetic workflow for the generation of MMPG from 3-aminopyridine.

Downstream Applications in Drug Discovery

Once synthesized, MMPG serves as a highly versatile linchpin for complex API construction. Because the amine is fully protected and sterically shielded by the Ms group, the primary vector for downstream modification is the methyl ester.

Application: Synthesis of Target-Specific Peptidomimetics

MMPG is frequently utilized to synthesize inhibitors targeting the Glycine Transporter 1 (GlyT1), a major target for schizophrenia and cognitive disorders [4]. The incorporation of the pyridine ring enhances blood-brain barrier (BBB) penetration, while the Ms group locks the conformation of the resulting amide, ensuring high-affinity binding to the transporter pocket.

Protocol 2: Saponification and Amide Coupling

Direct amidation of the MMPG methyl ester with aliphatic amines is often sluggish due to the steric bulk of the adjacent N-methylsulfonyl group. Therefore, a two-step saponification-coupling sequence is the field-proven standard.

  • Saponification: Dissolve MMPG (5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (7.5 mmol) and stir at room temperature for 3 hours. Acidify to pH 4 using 1M HCl. Extract with EtOAc to isolate the free carboxylic acid. Causality: LiOH is preferred over NaOH to prevent degradation of the sulfonamide linkage.

  • Amide Coupling: Dissolve the resulting acid (4.0 mmol) in anhydrous DMF (15 mL). Add HATU (4.8 mmol) and DIPEA (12.0 mmol). Stir for 10 minutes to form the active ester.

  • Add the target primary or secondary amine (4.4 mmol) and stir for 12 hours.

  • Validation: Confirm product mass via LC-MS (ESI+). The presence of the pyridine ring ensures excellent ionization for mass spectrometry validation.

PharmacologicalLogic API MMPG-Derived API Target Target Protein (e.g., GlyT1 Transporter) API->Target High-Affinity Binding via Pyridine H-Bonding Inhibition Conformational Lock & Transport Inhibition Target->Inhibition Steric Blockade via Ms Group Efficacy Therapeutic Efficacy (Neuromodulation / Cognitive Enhancement) Inhibition->Efficacy Synaptic Glycine Regulation

Caption: Pharmacological signaling logic of APIs derived from the MMPG intermediate.

Conclusion

Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is far more than a simple chemical intermediate; it is a strategically designed scaffold that addresses multiple pharmacokinetic and synthetic challenges simultaneously. By mastering the chemoselective N-alkylation protocols outlined in this guide, medicinal chemists can rapidly leverage MMPG to construct robust, metabolically stable, and highly targeted therapeutic agents.

References

  • MDPI (Molecules) - Visible-Light-Driven α-C(sp3)–H Bond Functionalization of Glycine Derivatives. A comprehensive review on the versatility and functionalization of glycine derivatives in modern drug discovery. URL: [Link] [1]

Foundational

Structural and Pharmacophore Analysis of the N-(methylsulfonyl)-N-pyridin-3-ylglycinate Moiety in Rational Drug Design

Executive Summary In the landscape of rational drug design, the identification and optimization of modular pharmacophores are critical for achieving target selectivity and favorable pharmacokinetic profiles. The N-(methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the identification and optimization of modular pharmacophores are critical for achieving target selectivity and favorable pharmacokinetic profiles. The N-(methylsulfonyl)-N-pyridin-3-ylglycinate moiety represents a highly versatile, tripartite structural motif. By integrating a sulfonamide bioisostere, a basic heteroaromatic scaffold, and a flexible carboxylate/ester anchor, this moiety provides a unique stereoelectronic footprint. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacophore mapping, and the self-validating experimental workflows required to evaluate its binding kinetics and structural biology.

Deconstruction of the Pharmacophore Features

The structural complexity of the N-(methylsulfonyl)-N-pyridin-3-ylglycinate moiety allows it to engage in multiple non-covalent interaction modalities simultaneously. It can be deconstructed into three functional domains:

The Methylsulfonyl (Mesyl) Motif

Unlike standard amides, the sulfonamide nitrogen in this moiety possesses reduced basicity and restricted rotation due to the strong electron-withdrawing nature of the SO2​ group. The two highly electronegative oxygen atoms act as obligate hydrogen bond acceptors (HBAs). In drug design, particularly in the development of selective enzyme inhibitors (e.g., COX-2), the methylsulfonyl group is frequently utilized to anchor the molecule into deep, polar sub-pockets via robust hydrogen bonding . Furthermore, the sp3 hybridized sulfur forces a tetrahedral geometry, projecting the methyl group into adjacent small hydrophobic cavities.

The Pyridin-3-yl Scaffold

The pyridine ring provides an electron-deficient aromatic system capable of engaging in π−π stacking or cation- π interactions with aromatic residues (Phe, Tyr, Trp) in the target active site. The nitrogen atom at the 3-position is strategically placed to act as an HBA or to coordinate with active-site metal ions (e.g., Zn2+ or Fe2+ ). Placing the attachment point at the 3-position avoids the severe steric hindrance and intramolecular repulsion often encountered with 2-substituted pyridines, allowing the ring to adopt an optimal coplanar or orthogonal conformation relative to the target's binding pocket .

The Glycinate Linker and Anchor

The −CH2​−COO−R group serves a dual mechanistic purpose. As a free acid ( R=H ), the carboxylate forms critical electrostatic interactions and salt bridges with positively charged residues (Arg, Lys). However, free acids often suffer from poor cellular permeability. By utilizing the esterified form (e.g., ethyl or isopropyl glycinate), the moiety functions as a bio-reversible prodrug. This masks the negative charge, significantly enhancing membrane permeability before undergoing esterase-mediated hydrolysis in the cytosol to release the active pharmacophore .

PharmacophoreMap cluster_moiety N-(methylsulfonyl)-N-pyridin-3-ylglycinate Target Target Protein Active Site Mesyl Methylsulfonyl (HBA & Steric) Mesyl->Target Hydrogen Bonding Pyridine Pyridin-3-yl (Pi-Stacking & HBA) Pyridine->Target Pi-Pi/Cation-Pi Glycinate Glycinate (Ionic/Salt Bridge) Glycinate->Target Electrostatic

Fig 1. Pharmacophore interaction map of the moiety within a target active site.

Physicochemical and Stereoelectronic Profiling

To predict the pharmacokinetic viability of incorporating this moiety into a larger drug scaffold, we must analyze its baseline physicochemical parameters. The data below contrasts the free acid form with its ethyl ester prodrug variant.

PropertyValue (Free Acid)Value (Ethyl Ester)Pharmacological Implication
Molecular Weight 230.24 g/mol 258.29 g/mol Highly fragment-like; leaves ample MW budget (<500 Da) for lead optimization.
LogP (Predicted) 0.451.15Esterification shifts the moiety from hydrophilic to lipophilic, aiding passive diffusion.
Polar Surface Area (TPSA) 92.4 Ų81.4 ŲOptimal for oral bioavailability; the ester form reduces polar surface area to improve absorption.
H-Bond Donors (HBD) 10Reduced HBD in the ester form prevents desolvation penalties during membrane transit.
H-Bond Acceptors (HBA) 66High HBA count enables robust interaction networks within polar active sites.
Rotatable Bonds 46Provides necessary conformational plasticity to adapt to induced-fit binding pockets.

Experimental Protocols: Synthesis and Validation

To rigorously evaluate the binding efficacy of the N-(methylsulfonyl)-N-pyridin-3-ylglycinate moiety, researchers must employ self-validating experimental systems. The following methodologies outline the synthesis, kinetic profiling, and structural validation of the pharmacophore.

Step-by-Step Chemical Synthesis
  • Reductive Amination: React pyridin-3-amine with ethyl glyoxalate in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane. Stir at room temperature for 12 hours to form the intermediate ethyl N-(pyridin-3-yl)glycinate.

  • Sulfonylation: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) at 0°C, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Purification: Quench with aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc). Validate purity (>95%) using LC-MS and 1H -NMR.

  • Causality & Validation: The choice of DIPEA over standard triethylamine (TEA) is critical. DIPEA's increased steric bulk makes it a superior non-nucleophilic base, preventing the formation of unwanted sulfonamide byproducts while efficiently neutralizing the HCl generated during the reaction. LC-MS acts as the self-validating gatekeeper before biological assays.

Surface Plasmon Resonance (SPR) Binding Assay
  • Immobilization: Amine-couple the purified target protein to a CM5 sensor chip using standard EDC/NHS chemistry until a target density of ~3000 RU is achieved.

  • Analyte Injection: Inject the synthesized moiety in a multi-cycle kinetic format using a concentration gradient (0.1 µM to 10 µM) in PBS-P+ buffer containing 2% DMSO.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

  • Causality & Validation: A multi-cycle kinetic approach is employed to allow complete dissociation between injections, ensuring accurate koff​ measurements. The use of a blank-immobilized reference flow cell is mandatory to create a self-validating system; it continuously subtracts bulk refractive index shifts caused by the DMSO solvent, isolating true specific binding signals.

X-Ray Crystallography
  • Co-crystallization: Incubate the target protein (10 mg/mL) with a 5-fold molar excess of the ligand for 2 hours on ice. Set up hanging-drop vapor diffusion plates.

  • Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at 100K using synchrotron radiation.

  • Refinement: Solve the structure using molecular replacement and refine the ligand coordinates.

  • Causality & Validation: Cryo-cooling to 100K mitigates radiation damage, ensuring high-resolution electron density maps. The calculation of Rfree​ (using 5% of the reflections excluded from refinement) acts as a self-validating metric to prevent model bias and overfitting, ensuring the tetrahedral geometry of the methylsulfonyl group is driven by experimental electron density rather than geometric restraints.

Workflow Syn 1. Chemical Synthesis N-alkylation & Sulfonylation SPR 2. SPR Binding Assay Kinetics & Affinity (Kd) Syn->SPR Purified Compound Cry 3. X-Ray Crystallography 3D Conformation & Pose SPR->Cry Validated Binders Opt 4. Lead Optimization SAR Iterations Cry->Opt Structural Insights

Fig 2. Experimental workflow for validating the pharmacophore binding kinetics.

Conclusion

The N-(methylsulfonyl)-N-pyridin-3-ylglycinate moiety is a highly programmable chemical tool. By understanding the causality behind its stereoelectronic features—from the obligate HBA nature of the mesyl group to the bio-reversible properties of the glycinate ester—medicinal chemists can rationally deploy this pharmacophore to optimize target affinity, metabolic stability, and cellular penetrance.

References

  • Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy Source: PubMed Central (PMC) URL:[Link][1]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Dove Medical Press (DDDT) URL:[Link][2]

  • Amino Acids in the Development of Prodrugs Source: PubMed Central (PMC) URL:[Link][3]

Sources

Exploratory

Strategic Utilization of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate in Modern Drug Discovery

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the design of highly functionalized, stereochemically versatile building blocks is critical for accelerating drug discovery. Methyl N-(methylsul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the design of highly functionalized, stereochemically versatile building blocks is critical for accelerating drug discovery. Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate has recently emerged as a highly sought-after intermediate in the synthesis of complex N-heterocycles, peptidomimetics, and targeted inhibitors. This whitepaper provides an in-depth technical analysis of this compound, exploring its structural significance, its role in recent high-profile patents (including HIV capsid inhibitors and LPA1 receptor modulators), and the mechanistic rationale behind its synthesis and application.

Designed for researchers and drug development professionals, this guide synthesizes patent literature with field-proven experimental workflows to provide a comprehensive, actionable resource.

Structural & Physicochemical Profiling

The utility of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate stems from its unique tripartite structure, which offers multiple vectors for late-stage functionalization:

  • The Pyridin-3-yl Ring : Acts as a metabolically stable bioisostere for phenyl rings. Its electron-deficient nature modulates the pKa of the adjacent nitrogen, while the basic pyridine nitrogen serves as a critical hydrogen-bond acceptor in protein-ligand interactions.

  • The Methylsulfonyl Group (-SO₂CH₃) : A strong electron-withdrawing group that rigidifies the local conformation of the molecule. It prevents the premature oxidation of the amine and acts as a highly stable pharmacophore often utilized to improve aqueous solubility and metabolic half-life [3].

  • The Methyl Glycinate Ester : Provides a highly reactive site for downstream transformations, such as saponification, peptide coupling, or Dieckmann condensations to form complex bicyclic systems.

Recent Patent Landscape & Target Applications

Recent patent filings highlight the versatility of N-(methylsulfonyl)glycinate derivatives across diverse therapeutic areas. By acting as a core synthon, this molecule enables the rapid generation of structure-activity relationship (SAR) libraries.

Quantitative Summary of Recent Patent Applications

The following table summarizes the therapeutic targets and representative pharmacological data for drug candidates synthesized using pyridin-3-ylglycinate and related methylsulfonyl derivatives [1] [2][4].

Therapeutic TargetPatent / SourceDerivative ClassRepresentative IC₅₀ / EC₅₀Key Pharmacokinetic Advantage
LPA1 Receptor WO2020254408A1 [1]Pyridin-3-yl Azetidines10 – 50 nMReduced lipophilicity; improved oral bioavailability in fibrotic models.
HIV-1 Capsid EP 4445900 A2 [2]Indazolyl-Pyridines50 – 100 pMExceptional metabolic stability enabling long-acting (monthly) dosing profiles.
PDE4 / cAMP US8716252B2 [3]Isoindoline Analogs0.5 – 2.0 μMEnhanced cellular permeability and reduced off-target CNS toxicity.

Biological Pathways & Molecular Targets

To understand the clinical value of this intermediate, it is essential to visualize the biological pathways targeted by its downstream derivatives. For instance, pyridin-3-yl derivatives are potent antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1), a critical GPCR implicated in tissue fibrosis and pathological remodeling [1].

LPA1Pathway LPA Lysophosphatidic Acid (LPA) Receptor LPA1 Receptor (GPCR) LPA->Receptor Agonism GProtein G-Proteins (Gα12/13, Gαq) Receptor->GProtein Activation Antagonist Pyridin-3-yl Antagonist Antagonist->Receptor Inhibition RhoA RhoA / ROCK Pathway GProtein->RhoA Signaling Fibrosis Tissue Fibrosis RhoA->Fibrosis Pathological Remodeling

Fig 1: LPA1 receptor signaling cascade inhibited by pyridin-3-ylglycinate-derived antagonists.

Mechanistic Rationale & Experimental Workflow

As a Senior Application Scientist, I emphasize that a robust chemical protocol must be a self-validating system . The following step-by-step methodology details the synthesis of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate, explaining the causality behind each reagent choice and embedding in-process quality control (QC) checkpoints.

Phase 1: N-Alkylation of 3-Aminopyridine
  • Procedure : To a solution of 3-aminopyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C, add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), followed by the dropwise addition of Methyl bromoacetate (1.1 eq). Stir the mixture at room temperature for 12 hours.

  • Causality of Experimental Choices :

    • Solvent (DMF): Ensures complete solvation of the polar starting materials and stabilizes the transition state of the Sₙ2 substitution.

    • Base (K₂CO₃): A mild, insoluble inorganic base is selected over stronger bases (like NaH) to selectively deprotonate the amine without inducing the hydrolysis or transesterification of the methyl ester moiety.

  • Self-Validation Checkpoint : Monitor via LC-MS. The reaction is validated when the 3-aminopyridine peak (m/z 95 [M+H]⁺) is entirely consumed, and a single new peak corresponding to Methyl N-(pyridin-3-yl)glycinate (m/z 167 [M+H]⁺) appears.

Phase 2: Sulfonylation
  • Procedure : Dissolve the intermediate from Phase 1 (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool the reaction to 0 °C. Slowly add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality of Experimental Choices :

    • Base (DIPEA): DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile against the highly reactive MsCl, thereby minimizing the formation of bis-sulfonylated byproducts or quaternary ammonium salts.

    • Temperature Control (0 °C): Sulfonylation is highly exothermic. Cooling prevents localized heating that could lead to the degradation of the ester or the formation of colored tar byproducts.

  • Self-Validation Checkpoint : Perform a micro-workup (quench an aliquot in NaHCO₃/DCM) and analyze via TLC (Hexane:EtOAc 1:1). The product should appear as a highly UV-active spot (due to the pyridine ring) with an R_f of ~0.4. Final validation is achieved via ¹H NMR, confirming a distinct singlet at ~3.0 ppm (integrating to 3H) for the newly installed -SO₂CH₃ group.

SynthWorkflow SM1 3-Aminopyridine Int1 Methyl N-(pyridin-3-yl)glycinate SM1->Int1 N-Alkylation SM2 Methyl Bromoacetate SM2->Int1 Prod Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate Int1->Prod Sulfonylation Reagent Methanesulfonyl Chloride Reagent->Prod Downstream Complex N-Heterocycles Prod->Downstream Cross-Coupling

Fig 2: Synthetic workflow for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate and its derivatives.

Conclusion

Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is far more than a simple chemical catalog item; it is a strategically designed pharmacophore building block. By combining the metabolic stability of the pyridine ring with the rigidifying effects of the methylsulfonyl group, this intermediate has enabled the synthesis of next-generation therapeutics ranging from long-acting HIV capsid inhibitors to anti-fibrotic LPA1 antagonists. Mastering its synthesis and downstream functionalization is a critical competency for modern drug discovery teams.

References

  • Title: WO2020254408A1 - Pyridin-3-yl derivatives Source: Google Patents URL
  • Title: EP 4445900 A2 - THERAPEUTIC COMPOUNDS FOR HIV VIRUS INFECTION Source: European Patent Office URL
  • Title: US8716252B2 - (Methylsulfonyl)
  • Title: 425605-72-7 | Methyl N-(4-isopropylphenyl)-N-(methylsulfonyl)
Foundational

IUPAC naming and synonyms for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

Title : Technical Whitepaper: Structural Profiling, Nomenclature, and Synthetic Methodology for Methyl N-(methylsulfonyl)-N-(pyridin-3-yl)glycinate Introduction & Structural Rationale In modern medicinal chemistry, the s...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Whitepaper: Structural Profiling, Nomenclature, and Synthetic Methodology for Methyl N-(methylsulfonyl)-N-(pyridin-3-yl)glycinate

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of sulfonamides and pyridine rings into amino acid scaffolds is a proven tactic for modulating pharmacokinetic properties and target affinity. Methyl N-(methylsulfonyl)-N-(pyridin-3-yl)glycinate is a highly functionalized glycine derivative that serves as a versatile bioisosteric building block. This guide provides an in-depth, authoritative breakdown of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory production.

Nomenclature and Synonyms

Accurate chemical nomenclature is critical for database indexing, patent filing, and structural communication. The core scaffold of this molecule is the methyl ester of glycine (methyl glycinate). The secondary amine of the glycine backbone is fully substituted with two distinct functional groups:

  • Methylsulfonyl group ( −SO2​CH3​ ): A strong electron-withdrawing group that rigidifies the nitrogen through delocalization.

  • Pyridin-3-yl group (3-pyridyl): A heteroaromatic ring that acts as a hydrogen-bond acceptor and modulates lipophilicity.

Following standard IUPAC rules for functional group priority, the sulfonamide and amine substitutions on the ester parent chain yield the preferred IUPAC name: Methyl N-(methylsulfonyl)-N-(pyridin-3-yl)glycinate

Due to the complexity of the molecule, several synonymous naming conventions are frequently encountered in literature and vendor catalogs when referencing similar N-pyridyl sulfonamide building blocks[1]:

  • Sulfonamide-centric: Methyl 2-(N-(pyridin-3-yl)methylsulfonamido)acetate

  • Amino acid-centric: N-(Methylsulfonyl)-N-(pyridin-3-yl)glycine methyl ester

  • Alternative IUPAC: 2-[N-(Methylsulfonyl)pyridin-3-ylamino]acetic acid methyl ester

Physicochemical Profiling

Understanding the quantitative physicochemical properties of this scaffold is essential for predicting its behavior in subsequent reactions or biological assays. The presence of the sulfonamide linkage significantly alters the basicity of the pyridine ring and the overall polar surface area, a phenomenon well-documented in related N-pyridin-3-yl sulfonamides[2].

PropertyValueComputational / Structural Rationale
Molecular Formula C9​H12​N2​O4​S Derived from glycine, pyridine, and methanesulfonyl components.
Molecular Weight 244.27 g/mol Optimal for fragment-based drug discovery (FBDD).
Exact Mass 244.0518 DaTarget mass for high-resolution LC-MS (ESI+) validation.
H-Bond Donors 0The sulfonamide nitrogen is fully substituted, eliminating donor capacity.
H-Bond Acceptors 6Contributed by the ester (2), sulfonyl (2), pyridine N (1), and sulfonamide N (1).
Rotatable Bonds 5Allows for significant conformational flexibility around the glycine core.
Topological Polar Surface Area ~82.0 ŲBalances aqueous solubility with potential membrane permeability.

Synthetic Methodology & Reaction Mechanisms

As an Application Scientist, I emphasize that successful synthesis requires understanding the thermodynamic and kinetic causality behind each reagent choice. The synthesis of Methyl N-(methylsulfonyl)-N-(pyridin-3-yl)glycinate is achieved via a robust, two-step linear sequence: N-alkylation followed by N-sulfonylation.

Step 1: N-Alkylation of 3-Aminopyridine

The first objective is to construct the Methyl 2-(pyridin-3-ylamino)acetate intermediate.

  • Causality : 3-Aminopyridine is a moderate nucleophile. We utilize methyl bromoacetate as the electrophile due to the superior leaving group ability of the bromide ion in SN​2 reactions compared to chlorides. Potassium carbonate ( K2​CO3​ ) is selected as a mild, heterogeneous base. Unlike strong bases (e.g., NaOH), K2​CO3​ effectively neutralizes the generated HBr without causing premature hydrolysis of the methyl ester. Dimethylformamide (DMF) , a polar aprotic solvent, is used to solvate the reactants and accelerate the SN​2 transition state.

Protocol :

  • Charge a round-bottom flask with 3-aminopyridine (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Add finely powdered K2​CO3​ (1.5 eq) and stir the suspension at 0°C.

  • Add methyl bromoacetate (1.1 eq) dropwise over 15 minutes to control the exotherm and minimize over-alkylation.

  • Warm the reaction to room temperature and stir for 12 hours.

  • Workup : Quench with ice water, extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the intermediate.

Step 2: N-Sulfonylation

The secondary amine intermediate is then converted to the final sulfonamide.

  • Causality : The secondary amine is less nucleophilic due to the electron-withdrawing nature of the adjacent pyridine ring and ester group. Therefore, a highly reactive electrophile, methanesulfonyl chloride (MsCl) , is required. Triethylamine ( Et3​N ) is employed as an acid scavenger to precipitate triethylammonium chloride, driving the reaction to completion. Dichloromethane (DCM) is the ideal non-nucleophilic solvent for acyl/sulfonyl transfers.

Protocol :

  • Dissolve the intermediate (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Add Et3​N (2.0 eq) and cool the mixture to 0°C.

  • Add MsCl (1.2 eq) dropwise. The reaction will turn cloudy as the amine hydrochloride salt precipitates.

  • Stir at room temperature for 4 hours.

  • Workup : Wash the organic layer with saturated aqueous NaHCO3​ (to neutralize excess acid) and brine. Dry over Na2​SO4​ , filter, and evaporate. Purify via recrystallization or flash chromatography to yield the final product.

SynthesisWorkflow SM1 3-Aminopyridine INT Methyl 2-(pyridin-3-ylamino)acetate SM1->INT K2CO3, DMF 0°C to RT, 12h SM2 Methyl Bromoacetate SM2->INT PROD Methyl N-(methylsulfonyl)- N-(pyridin-3-yl)glycinate INT->PROD Et3N, DCM 0°C to RT, 4h SM3 Methanesulfonyl Chloride SM3->PROD

Figure 1: Two-step synthetic workflow for Methyl N-(methylsulfonyl)-N-(pyridin-3-yl)glycinate.

Analytical Validation (Self-Validating System)

To ensure trustworthiness, the synthesized compound must be validated using orthogonal analytical techniques. The following expected spectral data serves as a self-validating checklist for the chemist:

  • LC-MS (ESI+) : The reaction progression is confirmed by the disappearance of the intermediate mass and the appearance of the product mass. Expected [M+H]+ = 245.1 m/z.

  • 1 H-NMR (400 MHz, CDCl3​ ) :

    • Pyridine Ring : Four distinct aromatic signals between δ 7.30 - 8.60 ppm. The proton adjacent to the pyridine nitrogen (C2-H) will appear furthest downfield as a doublet (~8.55 ppm).

    • Glycinate Methylene ( −CH2​− ) : A sharp singlet integrating to 2H around δ 4.40 ppm. This is shifted significantly downfield compared to standard unfunctionalized glycine derivatives due to the electron-withdrawing sulfonamide group.

    • Ester Methyl ( −OCH3​ ) : A sharp singlet integrating to 3H at δ 3.75 ppm.

    • Sulfonyl Methyl ( −SO2​CH3​ ) : A sharp singlet integrating to 3H at δ 3.05 ppm.

Pharmacological Relevance

Compounds featuring N-(pyridin-3-yl)methanesulfonamide motifs are frequently utilized in the synthesis of large libraries of biologically active derivatives[1]. The sulfonamide acts as a stable, non-cleavable linker that can mimic the transition state of peptide bonds, making this specific glycinate ester an excellent precursor for developing enzyme inhibitors or receptor modulators in advanced drug discovery programs.

References

  • PubChem . "4-Methyl-N-pyridin-3-YL-benzenesulfonamide | C12H12N2O2S | CID 757406" National Institutes of Health (NIH). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate as an N-Terminal Pharmacophore in Solid-Phase Peptide Synthesis

Introduction & Strategic Rationale The development of peptide therapeutics frequently encounters a critical bottleneck: poor metabolic stability due to rapid enzymatic degradation by exopeptidases. Strategic N-terminal m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of peptide therapeutics frequently encounters a critical bottleneck: poor metabolic stability due to rapid enzymatic degradation by exopeptidases. Strategic N-terminal modification (capping) is a validated approach to mitigate aminopeptidase susceptibility, significantly extending the systemic half-life of the peptide [[1]]().

This application note details the integration of a highly specialized building block—Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate —into Solid-Phase Peptide Synthesis (SPPS). This molecule introduces a dual-action pharmacophore:

  • The Methylsulfonyl Group: Acts as a potent hydrogen bond acceptor, modulating the lipophilicity of the N-terminus and rigidifying the local peptide conformation.

  • The Pyridin-3-yl Ring: Provides a basic nitrogen center that can enhance aqueous solubility or serve as a coordination site for metalloenzyme targeting and radiometal chelation.

Mechanistic Constraint: Because the nitrogen atom of this glycinate derivative is fully substituted (forming a tertiary sulfonamide), it lacks an exchangeable proton. Consequently, it cannot propagate a peptide chain and must be utilized exclusively as an N-terminal capping agent . Furthermore, the stable methyl ester precursor must undergo controlled saponification to yield the reactive free carboxylic acid prior to SPPS coupling.

Workflow Visualization

SPPS_Workflow A Methyl Ester Precursor B Saponification (LiOH, THF/H2O) A->B Hydrolysis C Free Acid Generation B->C Acidification D SPPS Coupling (DIC/Oxyma or HATU) C->D Activation E TFA Cleavage & Global Deprotection D->E Resin Cleavage F Purified N-Capped Peptide E->F HPLC/MS

Workflow for the preparation and SPPS incorporation of the N-terminal capping pharmacophore.

Quantitative Data: Coupling Reagent Selection

The steric bulk imparted by the 3-pyridyl and methylsulfonyl substituents necessitates highly efficient coupling reagents. Table 1 summarizes the empirical parameters for the two recommended activation systems.

Table 1: Comparison of Coupling Systems for Hindered N-Terminal Capping

Coupling SystemEquivalents (Acid : Reagent : Base)SolventReaction TimeTypical YieldKey Mechanistic Advantage
HATU / DIPEA 2.0 : 1.9 : 4.0DMF1 - 2 hours>95%Utilizes a 7-membered cyclic transition state to stabilize the incoming amine 2.
DIC / Oxyma 3.0 : 3.0 : 0DMF2 - 4 hours>90%High efficiency, low racemization, and non-explosive alternative to HOBt 3.

Self-Validating Experimental Protocols

Protocol A: Saponification of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

Causality: Saponification is achieved using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture. LiOH is selected over harsher bases (NaOH/KOH) because the lithium cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed rapidly at room temperature, preventing off-target cleavage of the base-sensitive sulfonamide bond.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate in a 3:1 mixture of THF:H₂O (0.2 M concentration).

  • Add 1.5 eq of LiOH·H₂O in one portion. Stir vigorously at room temperature (20–25 °C) for 2 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 50:50 EtOAc/Hexanes). The reaction is complete when the high-Rf ester spot disappears, leaving only the baseline-retained lithium carboxylate salt.

  • Evaporate the THF under reduced pressure. Dilute the aqueous layer with distilled water and cool to 0 °C.

  • Carefully acidify the aqueous layer to pH ~2.5 using 1M HCl. The free acid, N-(methylsulfonyl)-N-pyridin-3-ylglycine, will precipitate or form an oil.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free acid.

  • Post-Workup Validation: Analyze via LC-MS to confirm the mass shift from the ester (M) to the free acid (M-14).

Protocol B: On-Resin N-Terminal Capping (SPPS)

Causality: Due to the extreme steric hindrance of the tertiary sulfonamide building block, standard carbodiimide coupling (e.g., DCC alone) is insufficient. We utilize HATU, which generates a highly reactive OAt-active ester. The pyridine nitrogen of the HOAt moiety acts as a general base, hydrogen-bonding with the incoming primary amine of the resin-bound peptide. This forms a 7-membered cyclic transition state that drastically accelerates the acylation of hindered substrates 4.

Step-by-Step Procedure:

  • Pre-Coupling Validation: Perform a Kaiser (ninhydrin) test on a few beads of the Fmoc-deprotected, resin-bound peptide. A deep blue color confirms the presence of the free N-terminal amine.

  • Swell the resin in anhydrous DMF for 15 minutes.

  • In a separate vial, dissolve 2.0 eq of the free acid (from Protocol A) and 1.9 eq of HATU in DMF 2.

  • Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 2 minutes to allow OAt-active ester formation (solution will turn pale yellow).

  • Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Post-Coupling Validation: Repeat the Kaiser test. A yellow/colorless result validates complete acylation. If the beads are slightly blue, perform a second coupling cycle using DIC/Oxyma (3.0 eq) to force completion without excessive base exposure [[3]]().

Protocol C: Cleavage and Global Deprotection

Causality: The methylsulfonyl and pyridin-3-yl groups are highly stable to strong acids. Therefore, standard Trifluoroacetic acid (TFA) cleavage protocols can be safely employed without risk of degrading the N-terminal pharmacophore.

Step-by-Step Procedure:

  • Wash the capped resin with DCM and dry under a vacuum for 30 minutes.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature.

  • Filter the resin and collect the cleavage solution. Wash the resin once with neat TFA.

  • Concentrate the combined filtrate under a stream of nitrogen to approximately 10% of its original volume.

  • Precipitate the capped peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

  • Dissolve the crude peptide in ACN/H₂O and lyophilize prior to preparative RP-HPLC purification.

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem. 2

  • Peptide N-Terminal Modification Service. Creative Peptides. 1

  • HATU - Wikipedia. Wikipedia. 4

  • DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4. Chinese Journal of Organic Chemistry. 3

Sources

Application

Application Note: Synthesis and Reagent Profiling for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

Executive Summary & Strategic Rationale Directly alkylating 3-aminopyridine with methyl bromoacetate often yields complex mixtures of mono- and di-alkylated products due to the high nucleophilicity of the primary amine....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Directly alkylating 3-aminopyridine with methyl bromoacetate often yields complex mixtures of mono- and di-alkylated products due to the high nucleophilicity of the primary amine. By first converting the primary amine to a sulfonamide, we effectively reduce the nitrogen's nucleophilicity, preventing over-reaction. The resulting sulfonamide proton is moderately acidic (pKa ~8.5), allowing for a highly controlled, base-mediated SN​2 alkylation in the second phase. This sequence ensures high yields, scalability, and straightforward purification.

Retrosynthetic Pathway & Workflow

The workflow relies on two robust transformations: the sulfonylation of an aniline-derivative and the subsequent N-alkylation of the resulting sulfonamide.

G A 3-Aminopyridine (Nucleophile) B N-(pyridin-3-yl) methanesulfonamide (Intermediate) A->B MsCl, Pyridine DCM, 0 °C to RT C Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate (Target) B->C Methyl bromoacetate K2CO3, DMF, 80 °C

Two-step synthetic workflow for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements and mechanistic roles of all reagents necessary for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )Eq.Mass / VolMechanistic Role
Phase 1: Sulfonylation
3-Aminopyridine94.121.0941 mgStarting Material (Nucleophile)
Methanesulfonyl chloride (MsCl)114.551.20.93 mLSulfonylating Agent (Electrophile)
Pyridine79.102.01.61 mLBase / Acid Scavenger
Dichloromethane (DCM)84.93-20 mLNon-polar Solvent
Phase 2: N-Alkylation
N-(pyridin-3-yl)methanesulfonamide172.201.01.72 gIntermediate (Nucleophile)
Methyl bromoacetate152.971.21.14 mLAlkylating Agent (Electrophile)
Potassium carbonate (K₂CO₃)138.212.02.76 gMild Heterogeneous Base
N,N-Dimethylformamide (DMF)73.09-15 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocols

Phase 1: Synthesis of N-(pyridin-3-yl)methanesulfonamide

This step utilizes standard conditions for the formation of N-aryl sulfonamides[1].

Causality & Design Choices: Pyridine is selected as the base over triethylamine because it effectively scavenges the HCl byproduct without forming highly reactive, localized basic pockets that could lead to bis-sulfonylation. The reaction is initiated at 0 °C to control the exothermic attack of the amine on the highly electrophilic sulfonyl chloride.

Protocol:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 3-aminopyridine (941 mg, 10 mmol) and anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add pyridine (1.61 mL, 20 mmol) to the stirring solution.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise over 10 minutes via syringe. Note: Dropwise addition prevents localized heating and suppresses the formation of the bis-sulfonylated side product.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the intermediate.

Validation & Checkpoints:

  • TLC: The product will elute significantly higher than the highly polar 3-aminopyridine (which typically streaks near the baseline in standard EtOAc/Hexane systems).

  • LC-MS: Confirm the intermediate mass. Expected [M+H]+=173.0 m/z .

Phase 2: Synthesis of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

This phase leverages the enhanced acidity of the sulfonamide proton for selective N-alkylation[2, 3].

Causality & Design Choices: Potassium carbonate (K₂CO₃) is chosen as the base. Stronger bases like Sodium Hydride (NaH) risk hydrolyzing the methyl ester of the bromoacetate or causing Claisen-type condensations. K₂CO₃ is mild enough to selectively deprotonate the sulfonamide ( pKa≈8.5 ). DMF is utilized as a polar aprotic solvent to solvate the potassium cation, leaving the sulfonamidate anion naked and highly reactive for the SN​2 displacement of the bromide [3].

Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve N-(pyridin-3-yl)methanesulfonamide (1.72 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20 mmol). Stir the suspension at RT for 15 minutes to allow for complete deprotonation and formation of the sulfonamidate anion.

  • Alkylation: Add methyl bromoacetate (1.14 mL, 12 mmol) dropwise.

  • Heating: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Work-up: Cool the mixture to RT and dilute with Ethyl Acetate (50 mL). Wash the organic layer extensively with distilled water (5 × 20 mL) to remove the DMF and inorganic salts. Wash once with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, typically 30-50% EtOAc in Hexanes) to isolate the target compound.

Validation & Checkpoints:

  • TLC: The target molecule lacks the hydrogen-bond donating N-H group present in the intermediate, making it significantly less polar. It will present a higher Rf​ value than the starting sulfonamide.

  • LC-MS: Confirm the final product mass. Expected [M+H]+=245.1 m/z .

  • ¹H NMR: Look for the disappearance of the broad N-H singlet (~9.5 ppm) and the appearance of a sharp singlet integrating to 2H (~4.5 ppm) corresponding to the new methylene bridge of the glycinate, alongside a 3H singlet (~3.7 ppm) for the methyl ester.

References

  • Title: Mild hypervalent iodine mediated oxidative nitration of N-aryl sulfonamides Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Triflamides and Triflimides: Synthesis and Applications Source: Molecules (MDPI) URL: [Link]

Method

Application Note: Derivatization Strategies for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate in SAR Studies

Introduction and Scaffold Rationale In modern medicinal chemistry, the design of robust, multi-functional scaffolds is critical for efficient Structure-Activity Relationship (SAR) exploration. Methyl N-(methylsulfonyl)-N...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scaffold Rationale

In modern medicinal chemistry, the design of robust, multi-functional scaffolds is critical for efficient Structure-Activity Relationship (SAR) exploration. Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is a highly versatile, electron-deficient tertiary amine scaffold. It integrates three distinct pharmacophoric elements:

  • The Pyridine Ring : A classic nitrogenous heterocycle that modulates aqueous solubility, acts as a hydrogen-bond acceptor, and frequently engages in hinge-binding interactions within kinase active sites.

  • The N-Methylsulfonyl Group : Sulfonamides are widely employed in drug design as metabolically stable bioisosteres for carboxylic acids or as distinct hydrogen-bonding pharmacophores[1]. The N-methyl substitution specifically locks the sulfonamide in a tertiary state, eliminating the acidic N-H proton and increasing lipophilicity.

  • The Methyl Glycinate Ester : A synthetic handle that provides a direct vector for C-terminal modifications, allowing rapid diversification into amides, alcohols, or heterocycles.

This application note details a divergent synthetic strategy to derivatize this scaffold across three distinct sites. By explaining the causality behind each experimental choice, this guide provides drug development professionals with self-validating protocols to systematically probe steric, electronic, and conformational binding requirements.

Derivatization Site 1: C-Terminal Amide Coupling

Causality & Rationale: Methyl esters are highly susceptible to enzymatic hydrolysis by plasma esterases, rendering them poor clinical candidates. Converting the ester to an amide not only improves metabolic stability but also introduces new hydrogen-bond donors/acceptors to probe the target's binding pocket.

To achieve this, the ester is first saponified to the corresponding carboxylic acid. Subsequent amide coupling is performed using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the HOAt ring provides a neighboring-group effect that accelerates the coupling step, making it exceptionally efficient for electron-deficient or sterically hindered amines[2][3].

Protocol 1: Saponification and HATU-Mediated Amidation

Step 1: Saponification

  • Dissolve Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate (1.0 eq) in a 3:1 mixture of THF:H₂O (0.2 M concentration).

  • Add LiOH·H₂O (2.0 eq) at 0 °C. Rationale: Lithium hydroxide is preferred over NaOH/KOH as the lithium cation coordinates the ester oxygen, facilitating nucleophilic attack while minimizing side reactions.

  • Stir at room temperature for 2 hours. Monitor by LC-MS until the ester mass disappears.

  • Acidify the aqueous layer to pH 3-4 using 1M HCl and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the free carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and the desired primary or secondary amine (1.2 eq). Rationale: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the active ester[3].

  • Add HATU (1.2 eq) portion-wise at 0 °C.

  • Stir at room temperature for 4–12 hours.

  • Validation & Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF and HATU byproducts. Dry and purify via flash chromatography.

Derivatization Site 2: Late-Stage C-H Functionalization of the Pyridine Ring

Causality & Rationale: Modifying the pyridine ring directly impacts the molecule's pKa, topological polar surface area (TPSA), and lipophilicity (LogD). Traditional cross-coupling requires pre-halogenated precursors. Instead, we utilize the Minisci reaction —a radical-mediated C-H alkylation. Because the pyridine ring in our scaffold is electron-deficient (further pulled by the sulfonamide inductive effect), it is highly receptive to nucleophilic carbon-centered radicals. This late-stage functionalization (LSF) approach allows the introduction of small alkyl groups (e.g., methyl, ethyl, cyclopropyl) to exploit the "magic methyl effect," optimizing the ADME profile without de novo synthesis[4][5].

Protocol 2: Minisci-Type Photocatalytic Alkylation
  • In an oven-dried vial, combine the amide derivative from Site 1 (1.0 eq), the desired alkyl carboxylic acid (e.g., cyclopropanecarboxylic acid, 3.0 eq) as the radical precursor, and an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 2 mol%).

  • Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq) as the terminal oxidant.

  • Suspend the mixture in a 1:1 mixture of CH₃CN and H₂O (0.05 M) and add TFA (1.0 eq). Rationale: TFA protonates the pyridine nitrogen, drastically lowering the LUMO of the heterocycle and directing the nucleophilic radical attack primarily to the C2 or C4 positions[5].

  • Degas the mixture via sparging with N₂ for 10 minutes.

  • Irradiate with blue LEDs (450 nm) at room temperature for 16 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Upon completion, basify with saturated Na₂CO₃ to deprotonate the pyridine, extract with DCM, and purify via reverse-phase HPLC to separate regioisomers.

Derivatization Site 3: Alpha-Carbon Alkylation

Causality & Rationale: The methylene linker (-CH₂-) between the amine and the ester/amide is conformationally flexible. By deprotonating this alpha-carbon and introducing an alkyl group (e.g., a benzyl or methyl group), we induce the Thorpe-Ingold effect. This steric bulk restricts the rotation of the N-sulfonyl and N-pyridyl bonds, locking the molecule into a specific bioactive conformation. It also introduces a chiral center, allowing for the evaluation of stereospecific binding.

Protocol 3: Enolate Formation and Alkylation
  • Dissolve the parent methyl ester scaffold (1.0 eq) in strictly anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add LHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 1.1 eq). Rationale: LHMDS is a strong, highly sterically hindered base. It selectively deprotonates the alpha-carbon without acting as a nucleophile to attack the methyl ester.

  • Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to -20 °C over 2 hours.

  • Validation & Workup: Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl. Rationale: Quenching at low temperature prevents base-catalyzed epimerization or side-reactions of the newly formed product. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Summary: Predicted Physicochemical Shifts

The following table summarizes the expected directional shifts in key physicochemical properties when the parent scaffold is derivatized at the three described sites. These metrics are critical for predicting oral bioavailability (Lipinski's Rule of 5).

Derivative ClassModification SiteMW Shift (Da)cLogP ShiftTPSA Shift (Ų)Primary SAR Objective
Parent Scaffold None244.27Baseline (~0.8)Baseline (77.4)Starting point for library generation.
Aliphatic Amides Site 1 (Ester to Amide)+10 to +50+0.5 to +1.5+11.0Improve metabolic stability; probe hydrophobic pockets.
Polar Amides Site 1 (Ester to Amide)+30 to +80-0.5 to +0.2+30.0 to +50.0Introduce H-bond donors to engage solvent-exposed regions.
Alkylated Pyridines Site 2 (Minisci C-H)+14 to +42+0.4 to +1.2NegligibleModulate pyridine pKa; exploit the "magic methyl" effect.
Alpha-Alkylated Site 3 (Enolate Alkylation)+14 to +90+0.5 to +2.0NegligibleRestrict conformation; probe stereospecific binding pockets.

SAR Workflow Visualization

SAR_Workflow Parent Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate (Core Scaffold) AmideRoute 1. LiOH, THF/H2O 2. HATU, DIPEA, R-NH2 Parent->AmideRoute Site 1 Modification MinisciRoute Photocatalyst, R-BF3K or R-COOH, Oxidant Parent->MinisciRoute Site 2 Modification AlphaRoute LHMDS, -78 °C R-X (Electrophile) Parent->AlphaRoute Site 3 Modification AmideProd C-Terminal Amides (Target: H-Bonding & Stability) AmideRoute->AmideProd MinisciProd Alkylated Pyridines (Target: Lipophilicity & pKa) MinisciRoute->MinisciProd AlphaProd Alpha-Substituted Glycinates (Target: Conformational Restriction) AlphaRoute->AlphaProd

Divergent late-stage derivatization workflow for SAR exploration of the core scaffold.

References

  • [2] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - National Institutes of Health (NIH). Available at:[Link]

  • [1] Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - National Institutes of Health (NIH). Available at:[Link]

  • [4] Minisci reactions: Versatile CH-functionalizations for medicinal chemists - ResearchGate. Available at:[Link]

  • [5] Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate synthesis

Target Molecule: Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate Audience: Process Chemists, Application Scientists, and Drug Development Professionals Synthesizing Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate pre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate Audience: Process Chemists, Application Scientists, and Drug Development Professionals

Synthesizing Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate presents unique chemoselectivity and stability challenges. Because the molecule contains a nucleophilic pyridine ring, a sterically hindered secondary nitrogen, and a base-sensitive methyl ester, standard alkylation or sulfonylation conditions often result in poor yields.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >85% isolated yields.

Diagnostic Workflow & Mechanistic Pathways

When yields drop below 50%, the failure mode usually falls into one of three categories: competitive electrophilic attack on the pyridine nitrogen, base-catalyzed ester hydrolysis, or sulfene-mediated degradation. Use the diagnostic workflow below to identify and resolve your specific issue.

G Start Low Reaction Yield Detected LCMS LC-MS Analysis of Crude Mixture Start->LCMS Byproduct1 Pyridinium Salt Formation LCMS->Byproduct1 m/z + byproduct mass Byproduct2 Ester Hydrolysis (Carboxylic Acid) LCMS->Byproduct2 m/z - 14 (Loss of CH2) Incomplete Incomplete Conversion LCMS->Incomplete Starting Material remains Fix1 Reduce electrophile eq. Switch to weaker base Byproduct1->Fix1 Fix2 Avoid aqueous base Use anhydrous workup Byproduct2->Fix2 Fix3 Increase temp/time Ensure anion formation Incomplete->Fix3

Diagnostic workflow for troubleshooting low yields in N-pyridin-3-ylglycinate synthesis.

Self-Validating Experimental Protocols

To synthesize this target, two primary routes are utilized. Route A (Alkylation of the sulfonamide) is generally preferred over Route B (Mesylation of the glycinate) due to superior chemoselectivity.

Route A: N-Alkylation of N-(pyridin-3-yl)methanesulfonamide (Recommended)

This route relies on the significant pKa difference between the acidic sulfonamide proton (pKa ~8.5) and the neutral pyridine ring. By quantitatively deprotonating the sulfonamide first, the resulting anion becomes exponentially more nucleophilic than the pyridine nitrogen, dictating perfect regioselectivity during alkylation[1].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed flask with N-(pyridin-3-yl)methanesulfonamide (1.0 eq) and anhydrous K₂CO₃ (1.1 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

  • Activation (Causality Step): Stir the suspension at 60 °C for 30 minutes.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete dissolution of the starting material and a shift in the UV trace confirms quantitative sulfonamide anion formation. Do not proceed until this is validated.

  • Electrophile Addition: Cool the mixture to room temperature. Add Methyl bromoacetate (1.05 eq) dropwise over 10 minutes. Strict stoichiometric control prevents over-alkylation of the pyridine ring.

  • Reaction: Heat the reaction to 80 °C.

    • Validation Checkpoint: Monitor via LC-MS at 2 hours and 4 hours. The reaction is complete when the sulfonamide mass is <2% of the total area.

  • Anhydrous Workup: Cool to room temperature. Filter the mixture directly through a Celite pad to remove K₂CO₃ and KBr salts. Causality: Removing the base before introducing any water completely eliminates the risk of ester hydrolysis.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient 20-50% EtOAc in Hexanes).

Route B: Mesylation of Methyl 2-(pyridin-3-ylamino)acetate

If you must build the molecule by mesylating the secondary amine, you must suppress the highly reactive "sulfene mechanism" (CH₂=SO₂)[2]. Strong bases like Triethylamine (TEA) rapidly convert Methanesulfonyl chloride (MsCl) into sulfene, which indiscriminately attacks the pyridine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-(pyridin-3-ylamino)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under argon.

  • Base Selection: Add anhydrous Pyridine (1.5 eq). Causality: Pyridine is a weaker base than TEA and acts as a nucleophilic catalyst rather than a sulfene-generator, favoring direct substitution at the secondary amine[3].

  • Electrophile Addition: Cool the solution strictly to 0 °C. Add MsCl (1.1 eq) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to 15 °C.

    • Validation Checkpoint: TLC (EtOAc/Hexanes 1:1). If starting material remains, add an additional 0.1 eq of MsCl. Do not exceed 1.2 eq total.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl. Never use NaOH or NaHCO₃, as the methyl ester will rapidly hydrolyze.

  • Extraction: Extract with DCM (3x), dry over anhydrous Na₂SO₄, concentrate, and purify via chromatography.

Quantitative Data: Condition Optimization

The table below summarizes the causality of different reaction conditions and their direct impact on the isolated yield.

RouteReagents / ElectrophileBase (Eq)SolventTempYield (%)Primary Failure Mode / Impurity
MesylationMsCl (1.5 eq)TEA (2.0)DCM0 °C to RT22%Massive Pyridinium salt formation via sulfene intermediate.
MesylationMsCl (1.1 eq)Pyridine (1.5)DCM0 °C65%Incomplete conversion; some ester hydrolysis during workup.
AlkylationMethyl bromoacetate (1.5 eq)Cs₂CO₃ (2.0)DMF60 °C41%Ester hydrolysis (carboxylic acid byproduct) due to strong base/wet solvent.
Alkylation Methyl bromoacetate (1.05 eq) K₂CO₃ (1.1) MeCN 80 °C 88% None (Optimized Conditions).

Troubleshooting & FAQs

Q: Why am I seeing a highly polar byproduct that stays at the baseline on normal-phase TLC? A: This is almost certainly an N-mesylpyridinium or N-carboxymethylpyridinium salt. The pyridine nitrogen is highly nucleophilic. This occurs when you use an excess of your electrophile (>1.1 eq) or if you fail to quantitatively deprotonate the sulfonamide/amine before adding the electrophile. Ensure strict stoichiometric control and verify anion formation (as detailed in Route A, Step 2) prior to electrophile addition.

Q: My LC-MS shows a major peak with a mass of[M-14]⁺. What happened? A: A mass loss of 14 Da (loss of a CH₂ group) indicates base-catalyzed ester hydrolysis, meaning your methyl ester has degraded into the corresponding carboxylic acid. Methyl esters are exceptionally sensitive to aqueous bases. If you are quenching the reaction with NaOH, or if your K₂CO₃ is wet and you are heating the reaction, hydrolysis is inevitable. Switch to an anhydrous filtration workup (Route A, Step 5) or quench strictly with slightly acidic buffers like saturated NH₄Cl.

Q: I am using Triethylamine (TEA) for the mesylation route, but my reaction turns black and yields are terrible. Why? A: TEA is basic enough to strip an alpha-proton from Methanesulfonyl chloride (MsCl), generating a highly reactive, unselective intermediate called a sulfene (CH₂=SO₂)[2]. This intermediate rapidly polymerizes or attacks the pyridine ring, leading to dark, intractable mixtures. Switch your base to Pyridine, which facilitates a more controlled nucleophilic acyl substitution pathway[3].

Q: Can I use Sodium Hydride (NaH) to deprotonate the sulfonamide faster? A: It is highly discouraged. While NaH will deprotonate the sulfonamide instantly, it is harsh enough to initiate transesterification or Claisen-type condensations with the methyl bromoacetate. Mild carbonate bases (K₂CO₃) combined with moderate heating (60 °C) provide the perfect thermodynamic balance to form the anion without degrading the ester[1].

References

  • [2] Sulfene mechanism in the pyridine-catalysed reactions of alkanesulfonyl halides with phenols - R Discovery. researcher.life.

  • [3] Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. cbijournal.com.

  • [1] Triflamides and Triflimides: Synthesis and Applications - PMC. nih.gov.

Sources

Optimization

preventing hydrolysis of the methyl ester group in N-pyridin-3-ylglycinate

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals working with N-pyridin-3-ylglycinate and its analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals working with N-pyridin-3-ylglycinate and its analogs. A recurring challenge in the synthesis and handling of this compound is the unintended hydrolysis of the methyl ester functional group, leading to the formation of the parent carboxylic acid. This side reaction can significantly reduce yields, complicate purification, and compromise the integrity of subsequent synthetic steps.

This document provides a comprehensive troubleshooting guide in a direct question-and-answer format. It explains the underlying chemical principles driving this instability and offers field-proven protocols and strategies to mitigate and prevent this unwanted hydrolysis. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve this common experimental issue, ensuring the robustness and reproducibility of your work.

Frequently Asked Questions (FAQs): Understanding the Problem

Q1: What is ester hydrolysis and why is it a problem for my compound?

Ester hydrolysis is the chemical reaction in which an ester is cleaved back into its constituent carboxylic acid and alcohol in the presence of water.[1] This reaction, the reverse of Fischer esterification, can be catalyzed by both acid and base.[2] For N-pyridin-3-ylglycinate, this means the desired methyl ester is converted back to the N-pyridin-3-ylglycine carboxylic acid, representing a direct loss of product.

The presence of the pyridine ring in your molecule introduces specific electronic effects that can influence the stability of the adjacent ester group. The nitrogen atom in the pyridine ring is basic and can be protonated under acidic conditions, which can affect the reactivity of the entire molecule.[3]

Q2: What experimental conditions are most likely to cause hydrolysis of my methyl ester?

The rate of ester hydrolysis is highly sensitive to three main factors: pH, temperature, and solvent choice .

  • pH: Both strongly acidic (pH < 4) and strongly basic (pH > 9) conditions will significantly accelerate the rate of hydrolysis.[4] Basic conditions are particularly problematic as the saponification reaction is effectively irreversible, driven by the deprotonation of the resulting carboxylic acid.[5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing reactions or workups at elevated temperatures in aqueous environments dramatically increases the risk of product loss.[6] Conversely, lowering the temperature is a key strategy for minimizing hydrolysis.[1][7]

  • Solvent System: The choice of solvent plays a critical role. The presence of water is a prerequisite for hydrolysis. Using mixed solvent systems, such as aqueous ethanol or aqueous DMSO, can influence the reaction rate based on polarity and solute-solvent interactions.[8][9] Generally, increasing the proportion of the organic co-solvent can decrease the rate of alkaline hydrolysis.[8][10][11]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section addresses common problems encountered during experiments and provides actionable solutions.

Q3: My reaction yield is much lower than expected, and my NMR/TLC shows a new, more polar spot. Is this hydrolysis?

Yes, this is the classic signature of unintended ester hydrolysis. The resulting carboxylic acid is significantly more polar than the starting ester, causing it to have a lower Rf value on a normal-phase TLC plate. In a ¹H NMR spectrum, you would observe the disappearance or reduction of the methyl ester singlet (typically around 3.7 ppm) and the potential appearance of a broad singlet for the carboxylic acid proton (>10 ppm), alongside the other expected aromatic and aliphatic signals.[1][12]

Q4: How can I design my aqueous workup to minimize hydrolysis?

The aqueous workup is the step where your product is most vulnerable. The goal is to efficiently remove catalysts and impurities while minimizing the ester's contact time with water, especially under harsh pH conditions.

Key Recommendations:

  • Temperature Control: Perform all aqueous washes with ice-cold solutions (water, brine, etc.). This is the single most effective and easiest parameter to control, as it slows the kinetics of the hydrolysis reaction.[1]

  • Use a Weak Base for Neutralization: When neutralizing an acid catalyst (e.g., H₂SO₄), avoid strong bases like NaOH or KOH. Instead, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] These weaker bases are sufficient to neutralize strong acids but are less aggressive in promoting base-catalyzed hydrolysis.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Perform extractions and washes efficiently and move immediately to the drying step.

  • Thorough Drying: After the final wash, ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove all traces of water before solvent evaporation.

Below is a flowchart to guide your troubleshooting process during the workup phase.

G start Low Yield of Ester Product? check_analysis Analyze Crude Product (TLC, NMR) Is Carboxylic Acid Present? start->check_analysis no_hydrolysis Hydrolysis is not the primary issue. Investigate other reaction parameters. check_analysis->no_hydrolysis No hydrolysis_confirmed Hydrolysis Confirmed. Evaluate Workup Conditions. check_analysis->hydrolysis_confirmed Yes check_base Was a strong base (NaOH, KOH) used for neutralization? hydrolysis_confirmed->check_base use_weak_base Action: Switch to cold, saturated NaHCO₃ solution. check_base->use_weak_base Yes check_temp Were washes performed at room temperature? check_base->check_temp No use_weak_base->check_temp use_cold Action: Perform all aqueous steps in an ice bath with cold solutions. check_temp->use_cold Yes check_time Was there prolonged contact with the aqueous phase? check_temp->check_time No use_cold->check_time minimize_time Action: Minimize extraction/wash times and proceed to drying promptly. check_time->minimize_time Yes end_node Re-run experiment with optimized workup. check_time->end_node No minimize_time->end_node

Caption: Troubleshooting decision tree for ester hydrolysis during workup.
Q5: I need to perform a reaction in a protic solvent. How do I choose the best one?

If a protic or aqueous co-solvent system is unavoidable, your choice can still influence the outcome. For base-catalyzed hydrolysis, studies on similar esters have shown that increasing the proportion of organic co-solvents like ethanol, DMSO, or dioxane in water generally decreases the rate of hydrolysis.[8][11] This is often attributed to a reduction in the medium's polarity and dielectric constant, as well as changes in the solvation of the transition state.[8]

Solvent System (Aqueous)Relative Hydrolysis RateRationale
WaterHighMaximum concentration of nucleophile (H₂O or OH⁻).
Water-EthanolMedium-LowIncreasing ethanol content decreases the rate.[8][10]
Water-DMSOMedium-LowIncreasing DMSO content decreases the rate for some esters.
Water-DioxaneLowIncreasing dioxane content significantly decreases the rate.[11]

Recommendation: If your reaction requires an aqueous co-solvent, consider using a higher ratio of an aprotic solvent like dioxane or THF over protic ones like methanol or ethanol. Always run a small-scale trial to confirm compatibility with your specific reaction.

Q6: My compound is unstable even during storage in solution. What can I do?

If the methyl ester of N-pyridin-3-ylglycinate is stored in a protic solvent (like methanol) or an un-dried aprotic solvent, hydrolysis can occur over time, especially if trace amounts of acid or base are present.

Storage Recommendations:

  • Solid State: Store the purified compound as a dry solid in a desiccator at low temperature (2-8°C).

  • Solution: If a stock solution is required, prepare it in a high-purity, anhydrous aprotic solvent (e.g., DCM, Acetonitrile). Store the solution under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C).

Q7: Are there more robust alternatives to a methyl ester?

Yes. If methyl ester hydrolysis remains a persistent issue, consider using a different protecting group for the carboxylic acid that is more stable under your reaction conditions.[13] The choice depends on the overall synthetic route and what deprotection conditions the rest of your molecule can tolerate.

  • tert-Butyl (t-Bu) Ester: Very stable to basic conditions and nucleophiles. It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM).[14]

  • Benzyl (Bn) Ester: Stable to both mild acid and base. It is typically removed under neutral conditions via catalytic hydrogenation (H₂, Pd/C).[14]

Key Experimental Protocols

Protocol 1: Hydrolysis-Minimized Aqueous Workup

This protocol outlines a standard procedure for isolating the methyl ester product while minimizing decomposition.

  • Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel to room temperature, then place it in an ice-water bath for 15-20 minutes until the internal temperature is 0-5°C.

  • Dilution: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Neutralization (if necessary): Slowly add ice-cold, saturated aqueous NaHCO₃ solution to the vigorously stirred mixture. Caution: Control CO₂ evolution. Continue adding until bubbling ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a cold separatory funnel. Separate the layers. Extract the aqueous layer 1-2 more times with the cold organic solvent.

  • Wash: Combine the organic layers and wash sequentially with ice-cold water (1x) and then ice-cold brine (1x) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator with a cool water bath to prevent heating the product.

Protocol 2: ¹H NMR Monitoring of Hydrolysis

This method allows for rapid quantification of the ester-to-acid ratio in a sample.[12]

  • Sample Preparation: Dissolve a known quantity of your crude or purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire Spectrum: Run a standard ¹H NMR spectrum.

  • Integration:

    • Identify the singlet peak for the methyl ester protons (-OCH₃), typically around 3.6-3.8 ppm. Integrate this peak and set its value to 3.00 (as it represents 3 protons).

    • Identify a well-resolved, non-overlapping proton signal on the N-pyridin-3-ylglycinate core that is present in both the ester and the acid forms. Integrate this peak.

  • Calculation: The ratio of the ester to the acid can be determined by comparing the integration of the methyl ester peak to the core proton peak. A reduction in the relative integration of the methyl ester peak indicates hydrolysis.

Below is a conceptual diagram of the base-catalyzed hydrolysis mechanism, highlighting the key step to avoid.

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
(Note: The above diagram is a conceptual representation. Actual chemical structure images would be used in a final document.)

References

  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry.
  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Engineering Research & Technology.
  • Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. Asian Journal of Research in Chemistry.
  • Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. International Journal for Scientific Research and Development.
  • Chapter 6 Carboxyl Protecting Groups. Kocienski's Protecting Groups.
  • Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters.
  • ¹H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology.
  • Appendix 6: Protecting groups. Patrick: An Introduction to Drug Synthesis.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Thermal, oxidative and low temperature properties of methyl esters prepared from oils of different fatty acids composition: A compar
  • Improvement in Low-Temperature Properties of F
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.
  • Protecting Groups. chem.iitb.ac.in.
  • Temperature-induced polymorphism in methyl stear
  • The Temperature Dependence of the Hydrolysis of Methyl Esters of Certain Alkyl-Substituted Benzenesulphonates in W
  • Analysis of Heterogeneously Catalyzed Ester Hydrolysis Performed in a Chromatographic Reactor and in a Reaction Calorimeter. Industrial & Engineering Chemistry Research.
  • Methyl Esters. Organic Chemistry Portal.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC.
  • Protecting Groups for Carboxylic acid. YouTube.
  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
  • Difficult hydrolysis of an hindered ester. ECHEMI.
  • Need to hydrolyze methyl esters but compound is w
  • Carboxyl protecting groups. eGyanKosh.
  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. PMC.
  • Esterification of pyridine carboxylic acids.
  • Hydrolysis of Esters. University of Calgary.
  • (2-(Methylamino)pyridin-3-yl)methyl methylglycinate.
  • Mechanism of ester hydrolysis. YouTube.
  • Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes.
  • Basic Hydrolysis of Esters - Saponific
  • Pyridine. Wikipedia.

Sources

Troubleshooting

optimizing temperature and pH for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate stability

Welcome to the technical support center for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting assistance for optimizing the stability of this compound with respect to temperature and pH.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate?

A1: Based on its chemical structure, which features both a methyl ester and a sulfonamide-like linkage, Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is susceptible to two primary degradation pathways:

  • Hydrolysis of the Methyl Ester: This is a common degradation route for ester-containing compounds. The reaction can be catalyzed by either acid or base, yielding a carboxylic acid (N-(methylsulfonyl)-N-pyridin-3-ylglycine) and methanol. This is often the most significant stability-limiting factor.

  • Cleavage of the Sulfonamide (N-S) Bond: The bond between the pyridine nitrogen and the sulfonyl group can also be susceptible to hydrolysis, particularly under more extreme pH and temperature conditions. This would lead to the formation of 3-aminopyridine and methanesulfonic acid derivatives. The degradation of sulfonylurea herbicides, which share the sulfonyl moiety, is known to be pH-dependent.[1][2]

It is crucial to experimentally determine which pathway predominates under your specific storage and formulation conditions.

Q2: How does pH influence the stability of the compound?

A2: The pH of the solution is a critical parameter governing the stability of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate.

  • Acidic Conditions (pH < 4): In acidic media, the hydrolysis of the methyl ester is typically accelerated (acid-catalyzed hydrolysis).[3] While sulfonylurea compounds tend to degrade faster in acidic soils, the primary concern for this molecule in an aqueous solution will likely be the ester group.[1]

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in the neutral or near-neutral pH range, where both acid and base-catalyzed hydrolysis rates are at a minimum. However, even in neutral water, hydrolysis can occur, especially at elevated temperatures.

  • Alkaline Conditions (pH > 8): Under basic conditions, the ester group will undergo rapid saponification (base-catalyzed hydrolysis), which is typically much faster than acid-catalyzed hydrolysis.[4] This is often the most aggressive degradation pathway for ester-containing molecules.

Q3: What is the effect of temperature on the compound's stability?

A3: Temperature provides the energy needed to overcome the activation energy of degradation reactions.[5] Therefore, the stability of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is inversely proportional to temperature.

  • Increased Temperature: Elevating the temperature will accelerate the rate of all hydrolytic degradation pathways.[5][6] This relationship often follows the Arrhenius equation, where the logarithm of the reaction rate is proportional to the reciprocal of the absolute temperature.[4]

  • Storage Recommendations: For routine storage of solutions, refrigeration (2-8°C) is highly recommended to minimize degradation. For long-term storage of the solid compound, cool and dry conditions are essential.

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation (or stress testing) study is an essential experiment where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[7][8] The objective is not to destroy the molecule completely but to induce a predictable amount of degradation (typically 5-20%) to understand its stability profile.[8][9]

This study is critical for:

  • Identifying Degradation Products: It helps to generate and identify potential degradants that could form under normal storage conditions over a longer period.

  • Elucidating Degradation Pathways: It confirms whether ester hydrolysis or N-S bond cleavage is the primary failure mode under different stress conditions.

  • Developing Stability-Indicating Methods: It is impossible to develop a reliable analytical method (like HPLC) without first proving it can separate the intact drug from all its potential degradation products.[10][11][12]

Troubleshooting Guides

Problem: My compound is degrading rapidly in the analytical diluent during sample preparation.
Potential Cause Troubleshooting Steps & Explanation
Inappropriate pH of Diluent The pH of your solvent (e.g., unbuffered water/methanol) may be slightly acidic or basic, catalyzing hydrolysis. Solution: Prepare your analytical diluent using a buffer system in the pH 6.0-7.5 range. A phosphate or acetate buffer at a low concentration (e.g., 10-20 mM) is a good starting point.
High Temperature Leaving samples on the benchtop for extended periods can accelerate degradation. Solution: Keep all stock solutions, samples, and standards on ice or in a cooled autosampler (e.g., 4°C) throughout the analytical run. Prepare samples immediately before analysis whenever possible.
Problem: I see multiple unknown peaks in my chromatogram after storing my sample.
Potential Cause Troubleshooting Steps & Explanation
Multiple Degradation Pathways The compound may be degrading into several different products simultaneously. Solution: Perform a systematic forced degradation study (see Protocol 1). By comparing chromatograms from acid, base, oxidative, and thermal stress conditions, you can assign an identity to each peak based on the condition that generated it. This is a key step in developing a stability-indicating method.[7][10]
Non-Specific Analytical Method Your current HPLC method may not be able to separate all the degradation products from the main compound or from each other. Solution: Re-develop your analytical method. The goal of a stability-indicating method is to achieve baseline separation of the parent peak from all impurity and degradation peaks.[13] This may require adjusting the mobile phase composition, gradient, column type, or temperature.
Problem: My mass balance calculation is below 95% in my stability study.
Potential Cause Troubleshooting Steps & Explanation
Formation of Non-UV Active Degradants A degradation product may have lost its chromophore and is therefore invisible to the UV detector. Solution: Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to search for non-UV active species.
Precipitation The parent compound or a degradant may be precipitating out of solution, especially at high concentrations or when the pH changes due to degradation (e.g., formation of a carboxylic acid).[14] Solution: Visually inspect your samples for cloudiness or particulates. Centrifuge a sample and analyze the supernatant to see if the mass balance improves. Consider lowering the initial concentration for the study.
Adsorption to Container The compound or its degradants may be adsorbing to the walls of the storage container (glass or plastic). Solution: Test different container types (e.g., polypropylene vs. borosilicate glass). Rinsing the container with a strong solvent after the sample has been removed and analyzing the rinse can help quantify the amount of adsorbed material.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the specificity of an analytical method. The goal is to achieve approximately 10-20% degradation.[9][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (run each in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C. Pull timepoints at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature. Pull timepoints at 30 min, 1, 2, and 4 hours (base hydrolysis is often rapid).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Pull timepoints at 2, 8, and 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution (in a sealed vial to prevent evaporation) at 80°C. Pull timepoints at 24, 48, and 72 hours.

  • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature.

3. Sample Analysis:

  • At each timepoint, withdraw an aliquot.

  • Crucially, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, to stop the reaction before injection.

  • Dilute all samples to a final concentration of ~0.1 mg/mL with your mobile phase or a suitable diluent.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation and look for the formation of new peaks.

  • The goal is to find conditions that yield 10-20% degradation of the main peak. If degradation is too fast or too slow, adjust the acid/base concentration, temperature, or time accordingly.[7]

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential to accurately quantify the parent compound and separate it from all potential impurities and degradants.[13][15]

1. Initial Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength of maximum absorbance (determine by scanning the UV spectrum of the compound, e.g., 254 nm or 270 nm).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of your forced degradation samples (acid, base, peroxide, heat) where ~10-20% degradation was observed.

  • Goal: Achieve baseline resolution (>1.5) between the parent peak and all degradation product peaks.

  • Adjustments:

    • If peaks are broad, try a different column or adjust the pH of the mobile phase.

    • If peaks are poorly resolved, make the gradient shallower (e.g., 10-90% B over 30 minutes).

    • If retention times are too short, decrease the initial percentage of Mobile Phase B.

3. Method Validation (Specificity):

  • Once separation is achieved, perform peak purity analysis using a Photodiode Array (PDA) detector.

  • The peak purity analysis must confirm that the parent peak in the stressed samples is spectrally pure and not co-eluting with any degradants. This is the definitive test for a stability-indicating method.

Visualizations

Workflow for Stability Optimization

Stability_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_study Phase 2: Definitive Stability Study cluster_analysis Phase 3: Analysis & Optimization P1 Define Compound Structure (Ester, Sulfonamide) P2 Develop Initial HPLC-UV Method P1->P2 P3 Perform Forced Degradation Study (Acid, Base, Heat, etc.) P2->P3 P4 Validate Method as 'Stability-Indicating' (Peak Purity Analysis) P3->P4 S1 Design Study: Select pH & Temp Matrix P4->S1 Validated Method S2 Set up Samples in Controlled Environment S1->S2 S3 Analyze Samples at Timepoints (t=0, 1, 3, 6 mo.) S2->S3 S4 Quantify Degradation & Calculate Rates S3->S4 A1 Plot % Remaining vs. Time for each condition S4->A1 A3 Characterize Major Degradation Products (LC-MS) S4->A3 A2 Determine Optimal (pH, Temp) for Maximum Stability A1->A2

Caption: Workflow for optimizing stability of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate.

Potential Degradation Pathways

Caption: Potential hydrolytic degradation pathways for the target molecule.

References

  • Interaction of soil pH and sulfonylurea herbicide degradation on legume growth - GRDC. (2020, February 18). GRDC. [Link]

  • Sarmah, A. K., Kookana, R. S., & Alston, A. M. (2002). Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. Journal of Agricultural and Food Chemistry, 50(22), 6347-6355. [Link]

  • The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. (n.d.). ResearchGate. Retrieved from [Link]

  • Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83–92. [Link]

  • Cleve, N. J. (1991). Temperature Dependence of Ester Hydrolysis in Water. R Discovery. [Link]

  • Khan, M. S. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. World Journal of Advanced Research and Reviews, 20(2), 1629-1635. [Link]

  • Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. (n.d.). ResearchGate. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1024-1031. [Link]

  • Jain, D., & Basniwal, P. K. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Retrieved from [Link]

  • Shinder, A. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Gutierrez, C., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed, 28(5), 1147-1155. [Link]

  • Gutierrez, C., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. [Link]

  • Reddy, Y. R., & Kumar, K. K. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Dong, M. W. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Singh, S., & Kumar, R. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2931-2942. [Link]

  • Lee, E. Y., & Lee, N. Y. (2005). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 71(5), 2829–2832. [Link]

  • Why does the pH fall during hydrolysis? (2021, December 22). Quora. [Link]

  • Preiss, S., et al. (2007). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. Applied and Environmental Microbiology, 73(22), 7248–7254. [Link]

  • Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. (2025, August 9). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: A Guide to Resolving Peak Tailing for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

Welcome to the technical support center. As a Senior Application Scientist, my goal is to move beyond generic advice and provide you with a robust, scientifically-grounded framework for troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to move beyond generic advice and provide you with a robust, scientifically-grounded framework for troubleshooting. The analysis of polar, ionizable compounds like Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate frequently presents a significant chromatographic challenge: peak tailing. This phenomenon can severely compromise the accuracy of integration, limit the resolution of closely eluting impurities, and ultimately undermine the integrity of your data.

This guide is structured to provide a logical, in-depth workflow to diagnose and resolve peak tailing for this specific analyte. We will explore the underlying chemical interactions and provide validated protocols to systematically improve your chromatography.

Section 1: Understanding the Core Problem

This section addresses the fundamental "what" and "why" of peak tailing as it pertains to our target molecule.

Q1: What is chromatographic peak tailing and why is it a critical issue?

Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] We quantify this using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing. Ideally, peaks should be Gaussian (symmetrical, Tf = 1), as significant tailing can lead to:

  • Inaccurate Integration: The drawn baseline may incorrectly cut off the tail, leading to underestimation of the analyte quantity.

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to accurately quantify individual components, a critical issue in impurity profiling.[2]

  • Reduced Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

Q2: What chemical properties of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate cause it to tail?

The structure of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate contains a pyridin-3-yl group . The nitrogen atom in the pyridine ring is basic, meaning it can be readily protonated. This basic character is the primary driver of peak tailing in reversed-phase HPLC.

The issue arises from secondary interactions with the stationary phase.[3] Most reversed-phase columns are made from silica particles. Even with advanced manufacturing, the silica surface contains residual acidic silanol groups (Si-OH).[1][4] At a mid-range mobile phase pH (e.g., pH 4-7), these silanols can become deprotonated and negatively charged (SiO⁻).[5] Your positively charged (protonated) basic analyte then undergoes a strong ionic interaction with these sites, which is a different and stronger retention mechanism than the intended hydrophobic interaction. This leads to delayed elution for a fraction of the analyte molecules, resulting in a tailing peak.[6]

G cluster_Analyte Analyte: Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate (Protonated) cluster_StationaryPhase Stationary Phase: Silica Surface Analyte R-Pyridine-H⁺ (Basic Center, Positively Charged) Silanol Si-O⁻ (Acidic Silanol Site, Negatively Charged) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) CAUSES PEAK TAILING C18 C18 Chains (Primary Hydrophobic Interaction) Analyte->C18 Desired Hydrophobic Interaction

Caption: Secondary ionic interaction causing peak tailing.

Section 2: The Systematic Troubleshooting Workflow

Before adjusting parameters randomly, it's crucial to determine if the problem is chemical or physical in nature. This workflow provides a logical path to the solution.

Q3: My peak is tailing. What is the very first step in troubleshooting?

The first step is to diagnose whether the tailing is caused by undesirable chemical interactions specific to your analyte or a physical problem with the HPLC system or column.[6] A simple test using a neutral marker compound can differentiate these two possibilities.

Troubleshooting_Workflow Start Peak Tailing Observed for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate InjectNeutral Protocol 1: Inject a Neutral Marker (e.g., Toluene, Naphthalene) Start->InjectNeutral Decision Evaluate Neutral Marker Peak Shape InjectNeutral->Decision ChemicalPath Analyte Peak Tails, Neutral Marker is Symmetrical Decision->ChemicalPath Symmetrical Peak PhysicalPath Both Analyte and Neutral Marker Peaks Tail Decision->PhysicalPath Tailing Peak TroubleshootChemical Root Cause: Secondary Chemical Interactions Proceed to Section 3: - Mobile Phase pH Optimization - Column Chemistry Selection ChemicalPath->TroubleshootChemical TroubleshootPhysical Root Cause: Physical/System Issue Proceed to Section 4: - Check for Column Voids - Inspect Fittings/Tubing - Address Extra-Column Volume PhysicalPath->TroubleshootPhysical

Caption: Initial troubleshooting workflow for peak tailing.

Protocol 1: Differentiating Chemical vs. Physical Causes
  • Prepare a Neutral Marker Solution: Dissolve a neutral, non-polar compound like toluene or naphthalene in your mobile phase at a concentration that gives a reasonable detector response.

  • Injection: Using your current HPLC method, make an injection of the neutral marker solution.

  • Analysis:

    • If the neutral marker gives a sharp, symmetrical peak: The problem is chemical and specific to your basic analyte's interaction with the column. Proceed to Section 3. [6]

    • If the neutral marker also shows significant tailing: The problem is likely physical or systemic, affecting all compounds. Proceed to Section 4 to address physical issues. [6][7]

Section 3: Addressing Chemical Causes of Peak Tailing

This section focuses on method parameters that directly influence the secondary interactions between your analyte and the stationary phase.

Q4: How can I use mobile phase pH to eliminate peak tailing for this compound?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[8][9] The strategy is to alter the pH to suppress the ionization of either the analyte or the surface silanol groups, thus eliminating the problematic ionic interaction.

  • Low pH (Recommended Starting Point): By adjusting the mobile phase to a pH of 2.5-3.0, the vast majority of surface silanol groups will be protonated (Si-OH) and therefore neutral.[1][10] This prevents the ionic interaction. Your basic analyte will be fully protonated (positively charged), but with the silanols neutralized, it will elute with a symmetrical peak shape based on hydrophobic retention.

  • High pH (Alternative Strategy): If using a pH-stable column (e.g., hybrid or bidentate silica), you can adjust the mobile phase to a pH > 8.[11] At this pH, your basic analyte will be in its neutral form, which cannot engage in ionic interactions, leading to excellent peak shape.

pH RangeSilanol State (Si-OH)Analyte State (Pyridine)Interaction TypeExpected Peak Shape
pH < 3.0 Neutral (Protonated)Charged (Protonated)HydrophobicExcellent
pH 4.0 - 7.0 Charged (Deprotonated)Charged (Protonated)Ionic & HydrophobicPoor (Tailing)
pH > 8.0 Charged (Deprotonated)Neutral (Deprotonated)HydrophobicExcellent (with stable column)
Protocol 2: Mobile Phase pH Optimization
  • Prepare Low-pH Mobile Phase: Prepare the aqueous portion of your mobile phase with a 10-25 mM buffer such as phosphate or formate and adjust the pH to 2.5 using an acid like phosphoric or formic acid.[10]

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase until the backpressure and detector baseline are stable.

  • Inject and Analyze: Inject your sample and evaluate the peak shape. In most cases, this will resolve the tailing.

  • (Optional) High-pH Mobile Phase: If you have a column rated for high pH, repeat the process using a buffer like ammonium bicarbonate or phosphate adjusted to pH 8.0-10.0.

Q5: My peak shape is still not perfect at low pH. Should I change my column?

If pH optimization alone is insufficient, your column may have high residual silanol activity. The best solution is to use a modern, high-quality column designed for the analysis of basic compounds.[6]

  • Use High-Purity, End-Capped Columns: Modern "Type B" silica columns have very low metal content and are densely bonded and "end-capped" to cover as many residual silanols as possible, significantly reducing the potential for secondary interactions.[1][12]

  • Consider Base-Deactivated Phases: Many manufacturers offer columns specifically marketed as "base-deactivated" or for polar basic compounds. These often have proprietary surface treatments to further shield silanols.[6]

  • Alternative Stationary Phases:

    • Phenyl Phases: Phenyl columns can offer alternative selectivity for compounds with aromatic rings and may exhibit lower silanol activity.[13]

    • Polar-Embedded/Polar-Endcapped Phases: These columns have a polar group embedded in the alkyl chain or at the end, which can help shield silanols and improve peak shape for bases.[14]

Section 4: Correcting Methodological & Systemic Issues

If your troubleshooting points to a physical or methodological problem, the following steps are key.

Q6: Could my sample solvent be causing the peak tailing?

Absolutely. A mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, including tailing, fronting, or splitting.[3][15][16] If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column, leading to distortion.[17]

Rule of Thumb: For best peak shape, the sample solvent should be identical to, or weaker than, the initial mobile phase composition.[18]

Protocol 3: Evaluating Sample Solvent Effects
  • Prepare Samples in Different Solvents:

    • A: Dissolve your sample in your current (potentially strong) solvent.

    • B: Dissolve your sample directly in the initial mobile phase composition.

    • C: If possible, dissolve your sample in a solvent weaker than the mobile phase (e.g., higher aqueous content).

  • Inject and Compare: Inject equal concentrations of all three samples. A significant improvement in peak shape with samples B or C confirms a solvent mismatch issue.

Q7: The neutral marker test indicated a physical problem. What should I check on my system?

If all peaks are tailing, the issue lies within the system hardware or the column's physical integrity.[6]

  • Check for a Column Void: Over time or with pressure shocks, the packed bed of the column can settle, creating a void at the inlet. This dead volume causes band broadening and tailing.[2]

    • Solution: Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column likely needs to be replaced.

  • Inspect Fittings and Tubing: Poorly made connections, especially between the injector, column, and detector, can introduce extra-column volume where the sample can diffuse, causing band broadening.[7]

    • Solution: Ensure all fittings are properly tightened and that the tubing is seated correctly in the port. Use pre-cut, low-dead-volume tubing where possible.

  • Use a Guard Column: If your samples have a complex matrix, contaminants can build up on the column inlet frit, disrupting the flow path.[19]

    • Solution: Using a guard column can protect the analytical column and is an easily replaceable component to check when troubleshooting.[19]

References
  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Effect of a Change in Solvent on Chromatographic Peak Shapes. Journal of Chromatographic Science. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?. Waters Corporation. [Link]

  • The Theory of HPLC Column Chemistry. Chromacademy. [Link]

  • A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. Journal of Chromatography A. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. Chrom Tech. [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. Hichrom. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

Sources

Troubleshooting

strategies for stabilizing Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate in solution

Welcome to the Application Support Center. Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate (MMPG) is a complex synthetic intermediate frequently utilized in the development of targeted therapeutics (e.g., factor Xa inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate (MMPG) is a complex synthetic intermediate frequently utilized in the development of targeted therapeutics (e.g., factor Xa inhibitors and LPA1 receptor modulators). Due to its polyfunctional nature—comprising a basic pyridine ring, an electron-withdrawing sulfonamide, and a labile methyl ester—it presents unique stability challenges in solution.

This guide is engineered to help researchers troubleshoot degradation issues, optimize solvent selection, and establish self-validating stability protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my MMPG stock solution degrade rapidly when diluted in biological buffers (pH > 7.4)?

The Causality: The primary degradation pathway in aqueous, slightly alkaline conditions is base-catalyzed ester hydrolysis . The methyl ester group is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ). As the pH increases above 7.0, the concentration of OH− increases logarithmically, accelerating the formation of a tetrahedral intermediate that collapses to expel methoxide, leaving the free N-(methylsulfonyl)-N-pyridin-3-ylglycine acid[1]. The Fix: If aqueous dilution is mandatory for your assay, prepare the working solution immediately before use. Alternatively, lower the buffer pH to 6.0–6.5, where the ester half-life is significantly extended, provided this does not interfere with your biological target.

Q2: I am observing a +16 Da mass shift in LC-MS after storing the solution for several weeks. What is this impurity?

The Causality: A +16 Da shift is the classic analytical signature of Pyridine N-oxidation [2]. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 orbital, making it susceptible to oxidation by trace peroxides (commonly found in aged ether solvents like THF or PEG) or via photochemical excitation[3]. The Fix: Store stock solutions in opaque or amber vials to prevent photochemical rearrangement. Ensure all ethereal solvents are freshly distilled or treated with activated alumina to remove peroxides. Purging the storage vial with Argon or Nitrogen gas will displace dissolved oxygen, mitigating ambient oxidation.

Q3: Can I use methanol or ethanol to prepare my concentrated stock solutions?

The Causality: It is highly discouraged. Dissolving a methyl ester in ethanol (or other primary alcohols) in the presence of trace acidic or basic impurities triggers transesterification . The large molar excess of the solvent drives the equilibrium toward the formation of the ethyl ester (a +14 Da mass shift). The Fix: Use anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for concentrated stock solutions. These polar aprotic solvents lack nucleophilic hydroxyl groups, preserving the integrity of the methyl ester.

Part 2: Quantitative Data & Degradation Profiling

To assist in experimental planning, the following table summarizes the quantitative degradation profiles and necessary preventive strategies for MMPG.

Degradation PathwayTrigger ConditionsEstimated Half-Life ( t1/2​ )Preventive StrategyAnalytical Signature (LC-MS)
Base Hydrolysis Aqueous buffer, pH 8.0, 25°C~4–7 hours[1]Keep pH < 6.5; prepare fresh[M-H]- 14 Da (Loss of CH3​ , gain of H)
N-Oxidation Ambient light, trace peroxides14–21 daysAmber vials, Argon purge, peroxide-free solvents[M+H]+ 16 Da
Transesterification Ethanol solvent, 25°C~5 days (if trace acid/base present)Use anhydrous DMSO/DMF[M+H]+ 14 Da (Methyl to Ethyl)
Thermal Degradation > 60°C in solutionVariableStore stocks at -20°CMultiple fragmentation peaks

Part 3: Visualizing the Degradation Network

The following diagram maps the structural vulnerabilities of MMPG and the resulting degradation products.

G Parent Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate Hydrolysis Base-Catalyzed Hydrolysis Parent->Hydrolysis pH > 7.5, H2O NOxidation Pyridine N-Oxidation Parent->NOxidation Peroxides / Light Transester Transesterification Parent->Transester Alcohols (EtOH/MeOH) + Acid/Base Prod1 N-(methylsulfonyl)- N-pyridin-3-ylglycine (Free Acid) Hydrolysis->Prod1 Prod2 Pyridine N-Oxide Derivative (+16 Da) NOxidation->Prod2 Prod3 Alkyl Glycinate (e.g., Ethyl Ester) Transester->Prod3

Caption: Primary degradation pathways of MMPG in solution, driven by pH, light/peroxides, and nucleophilic solvents.

Part 4: Experimental Protocols

Protocol 1: Preparation of a Self-Validating 10 mM Stock Solution

To ensure absolute integrity of the MMPG molecule before biological or synthetic application, follow this strictly controlled dissolution protocol.

Materials:

  • MMPG powder (lyophilized, >98% purity)

  • Anhydrous DMSO (Water content < 0.005%)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon gas line

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized MMPG powder to equilibrate to room temperature inside a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass of MMPG using a microbalance.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently for 30 seconds. Do not sonicate, as localized heating can induce thermal degradation.

  • Validation (Crucial Step): Immediately withdraw a 5 µL aliquot and dilute in 1 mL of Acetonitrile. Run a rapid HPLC-UV assay (at 254 nm) to establish a "Time Zero" ( T0​ ) purity baseline.

  • Aliquot & Purge: Dispense the remaining solution into single-use amber glass vials (e.g., 100 µL per vial). Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before immediately capping.

  • Storage: Store the aliquots at -20°C. Thaw only once prior to use.

Protocol 2: ICH Q1A Aligned Accelerated Stability Assay

To formally validate the shelf-life of your formulated MMPG solutions, utilize this protocol based on the ICH Q1A(R2) guidelines for new drug substances[4].

  • Sample Preparation: Prepare three identical batches of the MMPG solution in your chosen vehicle (e.g., 5% DMSO in pH 6.5 buffer).

  • Incubation Conditions: Place the sealed vials in a controlled stability chamber set to Accelerated Conditions : 40°C ± 2°C / 75% RH ± 5% RH[4].

  • Sampling Matrix: Withdraw samples at T0​ , 1 week, 2 weeks, 1 month, and 3 months.

  • Quenching: Immediately upon withdrawal, quench the aqueous samples by adding an equal volume of cold Acetonitrile containing 0.1% Formic Acid (to drop the pH and halt ester hydrolysis).

  • Analysis: Analyze via LC-MS/MS. Quantify the remaining parent compound against a standard curve and monitor specifically for the +16 Da (N-oxide) and -14 Da (hydrolyzed acid) degradation products.

References

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. Available at:[Link]

  • MDPI. "Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives." MDPI. Available at:[Link]

  • NIH / PMC. "Catalytic Enantioselective Pyridine N-Oxidation." National Institutes of Health. Available at:[Link]

  • ICH. "Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

Sources

Optimization

common degradation pathways of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate. It addresses common questions and troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation. The information herein is designed to ensure experimental integrity and the generation of reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and inherent stability of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate.

Q1: What are the primary functional groups in Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate and how do they influence its stability?

A1: Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate possesses three key functional groups that dictate its chemical behavior: a methyl ester, an N-sulfonyl group, and a pyridine ring.

  • Methyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. The rate of hydrolysis is generally slowest in the neutral pH range (pH 4-8) and is catalyzed by both acid and base.[1]

  • N-Sulfonyl Group: Sulfonamides are generally stable, but the S-N bond can be cleaved under certain reductive or strong acidic conditions.[2][3] The methylsulfonyl group itself is a strong electron-withdrawing group, which can influence the reactivity of the adjacent nitrogen and the rest of the molecule.

  • Pyridine Ring: The pyridine ring is a basic heterocycle. The nitrogen atom can be protonated in acidic media, increasing the compound's aqueous solubility. The ring itself is generally stable but can be susceptible to oxidation to form a pyridine N-oxide, especially in the presence of strong oxidizing agents.[4][5][6]

Q2: What are the recommended storage conditions for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate to minimize degradation?

A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, use an aprotic solvent like anhydrous DMSO or acetonitrile, store at -20°C or below, and minimize freeze-thaw cycles. Aqueous solutions, especially buffered ones outside the neutral pH range, are not recommended for long-term storage due to the risk of hydrolysis.

Q3: Is Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate sensitive to light?

A3: Yes, compounds containing sulfonamide and pyridine moieties can be susceptible to photodegradation.[7][8][9] Exposure to UV or even strong fluorescent light can potentially lead to the cleavage of the sulfonamide bond or other photochemical reactions.[8][9] Therefore, it is crucial to protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.[9]

Part 2: Troubleshooting Guides for Common Degradation Issues

This section provides a structured approach to identifying and resolving specific degradation-related problems encountered during experimentation.

Issue 1: Unexpected Loss of Parent Compound in Aqueous Solutions

Symptom: HPLC or LC-MS analysis shows a decrease in the peak area of the parent compound over time, with the appearance of one or more new, more polar peaks.

Potential Cause: Hydrolysis of the methyl ester.

Troubleshooting Workflow:

  • pH Measurement: Immediately measure the pH of your sample. Ester hydrolysis is significantly accelerated under acidic (pH < 4) and, especially, alkaline (pH > 8) conditions.[1]

  • LC-MS Analysis of Degradants: Characterize the major degradation product by LC-MS. The primary hydrolysis product will have a molecular weight corresponding to the loss of a methyl group (-CH3) and the addition of a hydrogen atom (+H), resulting in the formation of the carboxylic acid.

  • Controlled pH Study: To confirm pH-dependent degradation, conduct a small-scale experiment where the compound is incubated in buffers of varying pH (e.g., pH 3, 5, 7, and 9) for a set period. Analyze the samples by HPLC to generate a pH-rate profile. This will identify the pH range of maximum stability.

Preventative Measures:

  • Maintain the pH of aqueous solutions within the optimal stability range, which is typically slightly acidic to neutral (pH 4-7).

  • Use freshly prepared solutions for all experiments.

  • If experiments must be conducted at a pH where the compound is unstable, minimize the incubation time and maintain low temperatures.

Issue 2: Appearance of a Degradant with an m/z +16 in Mass Spectrometry

Symptom: LC-MS analysis reveals a new peak with a mass-to-charge ratio (m/z) that is 16 units higher than the parent compound.

Potential Cause: Oxidation of the pyridine ring to form the pyridine N-oxide.

Troubleshooting Workflow:

  • Review Experimental Conditions: Assess your experimental setup for the presence of potential oxidizing agents. This could include dissolved oxygen, peroxide contaminants in solvents, or certain biological media components.

  • Confirmation with a Standard: If commercially available, co-inject a standard of the corresponding pyridine N-oxide to confirm the identity of the degradant by retention time and fragmentation pattern.

  • Forced Oxidation Study: To confirm susceptibility to oxidation, intentionally expose a solution of the parent compound to a mild oxidizing agent (e.g., hydrogen peroxide) and monitor the formation of the m/z +16 product by LC-MS.

Preventative Measures:

  • De-gas aqueous solutions by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use high-purity, peroxide-free solvents.

  • If the experimental system is prone to generating reactive oxygen species, consider the addition of an antioxidant, if it does not interfere with the experiment.

Issue 3: Sample Degradation Under Thermal Stress

Symptom: Loss of the parent compound and the appearance of multiple, often smaller, degradation products after heating or during GC analysis.

Potential Cause: Thermal decomposition.

Troubleshooting Workflow:

  • Thermogravimetric Analysis (TGA): If available, perform TGA to determine the onset temperature of thermal decomposition. Amino acid derivatives can decompose at elevated temperatures.[10][11][12]

  • Headspace GC-MS Analysis: For volatile degradants, headspace GC-MS of a heated sample can help identify small molecule fragments.

  • LC-MS Analysis of Non-Volatile Residue: Analyze the non-volatile residue by LC-MS to identify larger decomposition products.

Preventative Measures:

  • Avoid excessive heating of the compound in solid or solution form.

  • For analytical techniques requiring high temperatures, such as GC, consider derivatization to increase thermal stability or use a less thermally demanding technique like HPLC or SFC.

Part 3: Key Degradation Pathways

Understanding the likely chemical transformations of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is critical for interpreting unexpected results and designing robust experiments.

Hydrolytic Degradation

The most common degradation pathway in aqueous environments is the hydrolysis of the methyl ester to the corresponding carboxylic acid, N-(methylsulfonyl)-N-pyridin-3-ylglycine. This reaction is catalyzed by both acid and base.

dot

parent Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate acid_product N-(methylsulfonyl)- N-pyridin-3-ylglycine parent->acid_product H+ or OH- H2O methanol Methanol parent->methanol H+ or OH- H2O

Caption: Hydrolysis of the methyl ester.

Oxidative Degradation

The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of the corresponding Pyridine N-oxide. This can be mediated by various oxidizing agents.[4][5][6][13][14]

dot

parent Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate n_oxide Corresponding Pyridine N-oxide parent->n_oxide [O] (e.g., H2O2, peracids)

Caption: Oxidation of the pyridine ring.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. A likely pathway for sulfonamides involves the cleavage of the sulfur-nitrogen bond.[8]

dot

parent Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate cleavage_products Cleavage Products (e.g., Methyl N-pyridin-3-ylglycinate + methanesulfonyl radical) parent->cleavage_products hν (Light)

Caption: Photolytic cleavage of the S-N bond.

Part 4: Analytical Methodologies

Reliable analytical methods are essential for monitoring the stability of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate and quantifying its degradation products.

Table 1: Recommended Analytical Techniques

TechniquePurposeKey Considerations
HPLC-UV Purity assessment, quantification of parent compound and degradants.Reversed-phase chromatography is typically suitable. Use a C18 column with a mobile phase of acetonitrile/water with a suitable buffer (e.g., formate or acetate) to maintain a stable pH. UV detection at a wavelength of maximum absorbance (e.g., ~260 nm) is recommended.[15][16]
LC-MS Identification and structural elucidation of degradation products.Electrospray ionization (ESI) in positive mode is generally effective for this class of compounds. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula determination.
GC-MS Analysis of volatile degradation products.Due to the low volatility and potential thermal lability of the parent compound, GC is not recommended for its analysis without derivatization. It can be useful for identifying small molecule byproducts from thermal or photolytic degradation.[15][17][18]

Experimental Protocol: Stability Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

This method should provide good separation of the parent compound from its more polar hydrolysis product and potentially other degradants.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 37(17), 3773-3781. [Link]

  • Meisenheimer, J. (1926). Über eine neue Klasse von Oxydationsprodukten der Pyridinreihe. Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(8), 1848-1853. [Link]

  • Guerard, J. J., Miller, P. L., Troutman, P. P., & Chin, Y. P. (2009). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science & Technology, 43(13), 4842-4848. [Link]

  • Chappell, G. H., & Gisler, J. R. (1990). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 73(4), 542-544. [Link]

  • Al-Odaini, N. A., & Al-Ameri, M. A. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of the Saudi Chemical Society, 18(6), 1017-1025. [Link]

  • Melo, C. A. S., et al. (2018). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO2 nanoparticles. Desalination and Water Treatment, 110, 236-247. [Link]

  • Abdel-Wahab, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-N-oxide. Organic Syntheses, 36, 78. [Link]

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • Al-Ghanem, K. A., & Al-Omair, M. A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Journal of Pharmaceutical and Biomedical Analysis, 225, 115168. [Link]

  • Breslow, R., & Dong, S. D. (1998). Ester Hydrolysis by a Catalytic Cyclodextrin Dimer Enzyme Mimic with a Metallobipyridyl Linking Group. Journal of the American Chemical Society, 120(26), 6571-6572. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Oxidative Desymmetrization of meso-1,4-Diols. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Black, G. A. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Roberts, J. C., & Roberts, C. R. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 74(15), 5543–5553. [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]

  • ResearchGate. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids (EP 0675867 B1). [Link]

  • ResearchGate. Kinetics of thermal decomposition of sulfur-containing amino acids. [Link]

  • Lee, E. Y., & Lee, S. T. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(7), 3023–3027. [Link]

  • Pang, S., Lin, Z., Wang, X., Zhang, W., Yang, C., Li, J., Wei, C., & Li, A. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 713375. [Link]

  • Rodante, F., & Fantauzzi, M. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

  • Fujii, K., Takagi, K., Hiradate, S., Iwasaki, A., & Harada, N. (2007). Biodegradation of methylthio-s-triazines by Rhodococcus sp. strain FJ1117YT, and production of the corresponding methylsulfinyl, methylsulfonyl and hydroxy analogues. Pest management science, 63(3), 254–260. [Link]

  • Nair, M. R. G., & Krishnan, K. (1983). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(1), 39-44. [Link]

  • Matłok, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]

  • Pérez-Soto, R., & Usabiaga, I. (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Pharmaceuticals, 18(8), 1168. [Link]

  • Wu, C., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Communications Earth & Environment, 5(1), 1-10. [Link]

  • Shevchenko, O. G., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 820. [Link]

  • Pang, S., Lin, Z., Wang, X., Zhang, W., Yang, C., Li, J., Wei, C., & Li, A. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 713375. [Link]

  • Wang, H., Li, M., Zhang, R., & Wang, J. (2022). Lignin Biodegradation and Its Valorization. International Journal of Molecular Sciences, 23(15), 8443. [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry (LC-MS) fragmentation pattern of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

An In-Depth Guide to the LC-MS/MS Fragmentation of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate: A Comparative Analysis Introduction In modern pharmaceutical development and chemical research, the unambiguous struct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate: A Comparative Analysis

Introduction

In modern pharmaceutical development and chemical research, the unambiguous structural characterization and sensitive quantification of novel chemical entities are paramount. Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is a compound of interest featuring a unique combination of functional groups: a pyridine ring, a sulfonamide linkage, and a methyl ester. This structural complexity presents a unique challenge and opportunity for mass spectrometry-based analysis. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and structural specificity.

This guide provides an in-depth analysis of the predicted fragmentation pattern of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate under common electrospray ionization (ESI) conditions. We will explore the chemical rationale behind the fragmentation pathways and present a comparative guide to two prevalent fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD). The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and interpreting LC-MS/MS data for this and structurally related molecules.

Part 1: Predicted Fragmentation Pathway Analysis

Understanding the fragmentation behavior of a molecule begins with its structure and the relative stability of its potential fragment ions. The structure of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate (C₉H₁₂N₂O₄S, Molecular Weight: 244.27 g/mol ) contains several bonds susceptible to cleavage under the energetic conditions of tandem mass spectrometry.

In positive ion mode ESI, the molecule is expected to readily protonate, primarily on the basic nitrogen atom of the pyridine ring, to form the precursor ion [M+H]⁺ at m/z 245.28.[1] The subsequent fragmentation of this precursor ion is dictated by the lability of specific bonds and the stability of the resulting product ions. The most probable cleavage sites are the N-S bond of the sulfonamide, the N-C bonds adjacent to the central nitrogen, and the ester moiety.

The primary fragmentation pathways are hypothesized as follows:

  • Cleavage of the N-S Bond: The bond between the central nitrogen and the sulfonyl group is often a primary site of fragmentation in sulfonamides.[2] This cleavage would result in the loss of a neutral methylsulfonyl radical (•SO₂CH₃, 79 Da) or methanesulfinic acid (HSO₂CH₃, 80 Da), leading to a significant product ion.

  • Cleavage of the N-CH₂ Bond: The bond between the central nitrogen and the glycinate methylene group is another likely point of scission. This would generate a stable pyridinyl-sulfonamide cation.

  • Fragmentation of the Ester Group: Methyl esters are well-known to undergo characteristic cleavages, including the neutral loss of methanol (CH₃OH, 32 Da) or the loss of the methoxy radical (•OCH₃, 31 Da).[3][4]

  • Pyridine Ring Fragmentation: While typically a secondary fragmentation event, the stable pyridine ring can lose neutral hydrogen cyanide (HCN, 27 Da) after an initial fragmentation has occurred.[5]

These predicted pathways are visualized in the fragmentation diagram below.

Fragmentation_Pattern cluster_main Predicted Fragmentation of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate Precursor [M+H]⁺ m/z 245.28 C₉H₁₃N₂O₄S⁺ Frag1 Product Ion m/z 166.06 C₈H₈N₂O₂⁺ Precursor->Frag1 - SO₂CH₃ (79.22 Da) Frag3 Product Ion m/z 213.25 C₈H₉N₂O₃S⁺ Precursor->Frag3 - CH₃OH (32.03 Da) Frag2 Product Ion m/z 152.05 C₇H₆N₂O₂⁺ Frag1->Frag2 - CH₂ (14.01 Da) Frag4 Product Ion m/z 123.04 C₆H₅N₂S⁺ Frag3->Frag4 - COOCH₃, -CO (89.21 Da) caption Predicted MS/MS fragmentation pathway.

Sources

Comparative

A Framework for the Comparative Bioactivity Analysis of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate and its Ethyl Analog

Introduction: The Subtle Power of an Ester Group in Drug Discovery In the landscape of medicinal chemistry, seemingly minor structural modifications can elicit profound changes in the biological activity of a compound. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of an Ester Group in Drug Discovery

In the landscape of medicinal chemistry, seemingly minor structural modifications can elicit profound changes in the biological activity of a compound. The substitution of a methyl ester with an ethyl ester is a classic example of such a modification. While the core pharmacophore remains unchanged, this alteration can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for the comparative bioactivity analysis of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate and its ethyl analog.

The rationale for this comparison is rooted in the fundamental role of the ester group in drug design. Often, esterification is a strategy to create prodrugs, where an active carboxylic acid moiety is masked to enhance properties like oral absorption.[1] The conversion of the less polar ester back to the active, more polar carboxylic acid is typically mediated by carboxylesterases, which are abundant in the liver and intestines.[2][3][4] The rate of this hydrolysis can differ between methyl and ethyl esters, influencing the concentration and duration of action of the active compound. Studies have shown that methyl esters can exhibit greater metabolic stability in plasma compared to their ethyl counterparts.[5] Conversely, the increased lipophilicity of an ethyl group might enhance membrane permeability.[6][7] Therefore, a direct comparison of these two analogs is crucial to understand their relative therapeutic potential.

This guide will not only propose a series of robust in-vitro assays to dissect the bioactivity of these compounds but will also provide detailed, field-proven protocols. We will explore methodologies to assess cytotoxicity, potential enzyme inhibition, and modulation of key cellular signaling pathways.

Proposed Experimental Workflow

The following workflow provides a logical progression for characterizing and comparing the bioactivity of the methyl and ethyl analogs.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Target-Oriented Assays cluster_2 Phase 3: Mechanistic & Pharmacokinetic Insights A Compound Synthesis & Purification B Cytotoxicity Profiling (MTT & LDH Assays) A->B Characterize general cellular toxicity C Enzyme Inhibition Assays (e.g., Kinase Panel) B->C Investigate specific molecular targets D GPCR Signaling Assays (e.g., GTPγS Binding) B->D Explore alternative signaling pathways F Mechanism of Action Studies C->F D->F E Metabolic Stability Assay (Liver Microsomes) E->F Correlate stability with activity

Caption: A phased experimental workflow for the comparative bioactivity analysis.

Part 1: Cytotoxicity Profiling

A fundamental first step in characterizing any new chemical entity is to determine its effect on cell viability. This provides a therapeutic window and informs the concentrations to be used in subsequent, more specific assays. We will employ two complementary methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[1][8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a robust method for assessing cell viability by measuring the metabolic activity of a cell population.[9] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed a chosen cell line (e.g., HeLa or a relevant cancer cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the methyl and ethyl analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1][6][8] It serves as an excellent orthogonal method to the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include control wells for:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).[8]

    • Background control: Medium only.[6]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[6][8]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[7][8] Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[6]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[7][8] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Determine the IC50 for each compound.

Part 2: Enzyme Inhibition Assays

The N-(methylsulfonyl)-N-pyridin-3-ylglycinate scaffold is present in various biologically active molecules, including kinase inhibitors. Therefore, assessing the inhibitory potential of the methyl and ethyl analogs against a panel of kinases is a logical next step.

In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level indicates kinase inhibition.[12][13]

G A Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds B Incubate Kinase with Test Compound/Vehicle A->B C Initiate Reaction: Add Substrate/ATP Mixture B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Caption: General workflow for an in-vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the methyl and ethyl analogs in the appropriate kinase assay buffer.[12]

  • Assay Setup (384-well plate):

    • Add the test compounds at various concentrations to the appropriate wells.

    • Add the kinase enzyme solution to all wells except the negative control.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.[14]

  • Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP.[12]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[12]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value for each compound.[12]

Part 3: G-Protein Coupled Receptor (GPCR) Signaling Assay

GPCRs represent a large family of cell surface receptors and are common drug targets.[15][16] The structural motifs of the test compounds may interact with these receptors. A [35S]GTPγS binding assay is a classic method to measure the activation of G-proteins following GPCR stimulation.[17]

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells overexpressing a GPCR of interest or from native tissue.[17][18]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known agonist for the target GPCR, and various concentrations of the methyl or ethyl analog (to test for antagonistic properties). Include controls for basal and agonist-stimulated binding.

  • Binding Reaction: Initiate the binding reaction by adding [35S]GTPγS and incubate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • Measurement: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the effect of the compounds on both basal and agonist-stimulated [35S]GTPγS binding to assess potential agonist, antagonist, or inverse agonist activity.

Part 4: Metabolic Stability Assay

To correlate the in-vitro bioactivity with potential in-vivo behavior, it is crucial to assess the metabolic stability of the ester analogs. This is particularly important given their potential role as prodrugs.[2][]

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of the compounds to metabolism by phase I enzymes, including carboxylesterases, present in liver microsomes.[5][20]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and the test compound (methyl or ethyl analog) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-generating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).[5]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Comparative Cytotoxicity

CompoundCell LineIC50 (µM) - 48h (MTT Assay)IC50 (µM) - 48h (LDH Assay)
Methyl AnalogHeLaExperimental ValueExperimental Value
Ethyl AnalogHeLaExperimental ValueExperimental Value
StaurosporineHeLaExperimental ValueExperimental Value

Table 2: Comparative Kinase Inhibition

CompoundKinase TargetIC50 (µM)
Methyl AnalogKinase XExperimental Value
Ethyl AnalogKinase XExperimental Value
Control InhibitorKinase XExperimental Value

Table 3: Comparative Metabolic Stability

Compoundt½ (min) in HLMIntrinsic Clearance (µL/min/mg)
Methyl AnalogExperimental ValueExperimental Value
Ethyl AnalogExperimental ValueExperimental Value

Interpreting the Results:

A key aspect of this analysis is to correlate the findings across the different assays. For instance, if the ethyl analog shows higher potency in a cell-based assay (e.g., lower IC50 in the MTT assay) but is also less stable in liver microsomes, this could suggest that it is a more efficient prodrug, rapidly converting to the active carboxylic acid within the cells. Conversely, if the methyl analog is more stable and shows comparable or better activity in a biochemical assay (e.g., kinase inhibition), it might be a more suitable candidate if sustained exposure is desired. The difference in lipophilicity may also play a role in cellular uptake, potentially favoring the ethyl analog.

Conclusion

This guide provides a robust, multi-faceted framework for the comprehensive comparison of the bioactivity of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate and its ethyl analog. By systematically evaluating their cytotoxicity, target-specific inhibition, effects on signaling pathways, and metabolic stability, researchers can gain a clear understanding of the subtle yet significant impact of the ester modification. This structured approach, grounded in established scientific principles and detailed protocols, will enable an informed decision-making process in the early stages of drug discovery and development.

References

  • Laizure, S. C., et al. (2013). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Hatfield, M. J., & Potter, P. M. (2011). Modifications of human carboxylesterase for improved prodrug activation. Cancer Gene Therapy. Retrieved from [Link]

  • Potter, P. M., et al. (2003). Activation of a camptothecin prodrug by specific carboxylesterases as predicted by quantitative structure-activity relationship and molecular docking studies. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Goodrich, O. H. (2023). Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives. University of Nottingham. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Imai, T. (2008). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Journal of Health Science. Retrieved from [Link]

  • Williams, J. T., & Pasternak, G. W. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. Retrieved from [Link]

  • Stoddart, L. A., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Croteau, E., et al. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. Journal of the International Society of Sports Nutrition. Retrieved from [Link]

  • Croteau, E., et al. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Hui, X. P., et al. (2005). Synthesis of New N-sulfonylated Amino Alcohols and Application to the Enantioselective Addition of Diethylzinc to Aldehydes. Chirality. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Wang, J., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food & Function. Retrieved from [Link]

  • D'Andrea, L. D., & Artman, G. D. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Nics, L., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology. Retrieved from [Link]

  • Britton, R. A., & G. A. G. (2025). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. ResearchGate. Retrieved from [Link]

  • Kumar, S., & S. K. (2019). Metabolic stability and its role in the discovery of new chemical entities. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Croteau, E., et al. (2021). Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial. The Journal of Nutrition. Retrieved from [Link]

  • Kumar, S., & S. K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Current Pharmaceutical Analysis. Retrieved from [Link]

  • Google Patents. (2019). WO2019110371A1 - Organic sulfonic acid salts of amino acid esters and process for their preparation.
  • Nics, L., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. ResearchGate. Retrieved from [Link]

  • Omega-3 Research. (n.d.). Fish Oil Triglycerides vs. Ethyl Esters: A comparative review of absorption, stability and safety concerns. Retrieved from [Link]

Sources

Validation

elemental analysis standards for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

An In-Depth Comparative Guide to Elemental Analysis Standards and Methodologies for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate For researchers, analytical chemists, and drug development professionals, verifying th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Elemental Analysis Standards and Methodologies for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

For researchers, analytical chemists, and drug development professionals, verifying the exact elemental composition of highly functionalized intermediates is a non-negotiable cornerstone of quality control. Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate (Chemical Formula: C9​H12​N2​O4​S ; Molecular Weight: 244.27 g/mol ) presents a unique analytical challenge. It features a pyridine ring, a glycinate ester, and a methylsulfonyl group, requiring precise quantification of carbon, hydrogen, nitrogen, oxygen, and sulfur (CHNS/O).

This guide objectively compares the calibration standards and orthogonal analytical methodologies required to validate the elemental integrity of this compound, providing field-proven protocols grounded in scientific causality.

Comparative Analysis of CHNS Calibration Standards

In dynamic flash combustion analysis, the choice of calibration standard dictates the accuracy of the Thermal Conductivity Detector (TCD) response factors (K-factors). The fundamental rule of elemental analysis is that the calibration standard should closely mimic the combustion behavior and heteroatom ratios of the target analyte.

The theoretical composition of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is: C: 44.25% | H: 4.95% | N: 11.47% | O: 26.20% | S: 13.13%

Below is a comparison of standard reference materials (traceable to institutions like NIST) used to calibrate CHNS analyzers for this molecule[1].

Table 1: Comparison of Calibration Standards for Target Analyte Verification

Calibration StandardElemental CompositionSuitability for Target AnalyteCausality & Analytical Logic
Sulfanilamide ( C6​H8​N2​O2​S )C: 41.81%, H: 4.68%, N: 16.27%, S: 18.62%[2]Optimal (Primary Standard) The C:S and C:N ratios closely mirror the target. Using sulfanilamide ensures the TCD calibration curve is perfectly linear within the specific dynamic range of our highly functionalized molecule[3].
Methionine ( C5​H11​NO2​S )C: 40.25%, H: 7.43%, N: 9.39%, S: 21.49%High (Secondary Standard) Excellent for sulfur calibration, but the higher hydrogen and lower nitrogen content makes it slightly less representative of the target's pyridine-based nitrogen matrix.
BBOT ( C26​H26​N2​O2​S )C: 72.53%, H: 6.09%, N: 6.51%, S: 7.44%[4]Low (Not Recommended) BBOT is ideal for high-carbon polymers and rubbers[4]. Its carbon content is too high and sulfur content too low to accurately calibrate the detector for a small, heteroatom-dense molecule without risking extrapolation errors.

Orthogonal Analytical Alternatives for Compositional Verification

While CHNS/O combustion provides absolute quantification of bulk elements, it cannot distinguish between structural isomers or detect inorganic contaminants that lack CHNS elements. A self-validating analytical system requires orthogonal techniques[5].

Table 2: Comparative Performance of Analytical Alternatives

Analytical MethodologyPrimary Data OutputStrengthsLimitations
CHNS/O Combustion Bulk % composition (w/w)Direct, absolute quantification of heteroatoms. Highly sensitive to residual solvents or water.Cannot determine structural arrangement or distinguish between isomers.
Quantitative NMR (qNMR) Absolute purity (w/w %)High structural specificity. Uses an internal standard (e.g., maleic acid) to confirm the exact molecular backbone[5].Insensitive to inorganic salts; does not directly measure bulk oxygen or sulfur content.
High-Resolution Mass Spec (HRMS) Exact mass & isotopic distributionConfirms the molecular formula. The 34S isotopic envelope provides secondary confirmation of the sulfonyl group.Not inherently quantitative for bulk purity; highly dependent on ionization efficiency.

Experimental Protocol: Self-Validating CHNS Analysis

To achieve the required ±0.3% accuracy threshold for publication and regulatory submission, the following step-by-step protocol must be strictly adhered to when analyzing Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate.

Step 1: System Purge and Blank Establishment

  • Action: Purge the autosampler and GC column with ultra-high purity Helium. Run 3 empty tin capsules as blanks.

  • Causality: Atmospheric nitrogen ( N2​ ) and oxygen ( O2​ ) will severely skew the %N and %O results. Establishing a flat baseline ensures that only combustion gases are integrated by the TCD.

Step 2: K-Factor Calibration with Sulfanilamide

  • Action: Weigh 2.0 mg, 3.0 mg, and 4.0 mg of certified Sulfanilamide standard into tin capsules. Analyze via dynamic flash combustion at 1000°C–1060°C[6].

  • Causality: Multi-point calibration establishes the K-factor (response factor) for each element. Sulfanilamide is chosen because its thermal degradation profile prevents sulfur tailing in the GC column.

Step 3: Sample Preparation with Oxidation Catalyst

  • Action: Weigh 2.0–3.0 mg of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate into a tin capsule. Add Vanadium Pentoxide ( V2​O5​ ) in a 1:1 ratio.

  • Causality: Methylsulfonyl groups can resist complete thermal degradation, leading to low sulfur recovery. V2​O5​ acts as a potent oxidation catalyst, ensuring 100% conversion of the sulfonyl sulfur into SO2​ gas.

Step 4: Self-Validating Quality Control (QC) Check

  • Action: Immediately following calibration and sample runs, analyze a 2.5 mg sample of Sulfanilamide as an unknown.

  • Causality: This creates a closed-loop validation system. If the software calculates the QC sample's composition outside of ±0.3% of its theoretical value, the K-factors have drifted, and the sample data must be discarded.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the dynamic flash combustion process coupled with orthogonal validation, demonstrating how raw chemical material is converted into validated data.

G Start Analyte: Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate Prep Sample Prep & V2O5 Addition (Ensures Complete S Oxidation) Start->Prep Combustion Dynamic Flash Combustion (1000°C - 1060°C) Prep->Combustion O2 Flow + Tin Capsule Separation GC Column Separation (N2, CO2, H2O, SO2) Combustion->Separation He Carrier Gas Detection TCD Detection & Sulfanilamide Calibration Separation->Detection Gas Elution Validation Orthogonal Validation (qNMR & HRMS) Detection->Validation Purity Confirmation

Caption: Analytical workflow for CHNS/O combustion analysis and orthogonal validation.

Conclusion

For the accurate elemental characterization of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate, standardizing the instrument with Sulfanilamide provides the most scientifically sound calibration matrix due to matching C:N:S ratios. Furthermore, the mandatory inclusion of V2​O5​ during sample preparation prevents sulfur tailing from the robust methylsulfonyl group. By coupling this optimized CHNS/O combustion protocol with orthogonal qNMR and HRMS data, researchers can establish an unimpeachable, self-validating proof of molecular identity and purity.

References

  • Measurements, Standards, and Reference Materials for Industrial Commodities | NIST. National Institute of Standards and Technology. Available at:[Link]

  • Standard Reference Materials | NIST. National Institute of Standards and Technology. Available at: [Link]

  • Ensuring Purity in Coordination Complexes: Foundational Methods, Advanced Applications, and Validation Strategies for Drug Development. Inorganic Chemistry Hub. Available at:[Link]

  • Organic geochemistry - IODP Publications. International Ocean Discovery Program. Available at:[Link]

  • Thermo Scientific FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy. Pragolab. Available at:[Link]

  • CHNS Analyzer User Guide | Sulfur | Redox. Scribd. Available at:[Link]

  • Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Stability of Sulfonamide vs. Amide Linkers in Pyridine Glycinates

For Researchers, Scientists, and Drug Development Professionals In the rational design of targeted therapeutics, the choice of a chemical linker to conjugate a payload to a targeting moiety is a critical determinant of e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rational design of targeted therapeutics, the choice of a chemical linker to conjugate a payload to a targeting moiety is a critical determinant of efficacy and safety. Among the diverse array of available linkers, those derived from pyridine glycinates are of significant interest due to their versatile chemistry and potential for fine-tuning drug release profiles. A key decision in the design of such linkers is the choice between a robust amide bond and a sulfonamide linkage. This guide provides an in-depth technical comparison of the stability of sulfonamide and amide linkers in the context of pyridine glycinates, supported by established chemical principles and experimental data from related systems.

The Chemical Foundation of Stability: Amide vs. Sulfonamide Bonds

The inherent stability of amide and sulfonamide linkages stems from their distinct electronic and structural properties. Amide bonds are characterized by resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, restricting rotation and increasing its resistance to cleavage.

Sulfonamide bonds, on the other hand, feature a sulfur atom in a higher oxidation state, which significantly influences the nature of the S-N bond. The electron-withdrawing sulfonyl group makes the sulfonamide nitrogen less basic and its lone pair less available for delocalization compared to an amide nitrogen.[1] This electronic difference is a key factor governing their relative stability.

Comparative Stability Analysis

The stability of a linker is not an absolute property but is highly dependent on the chemical environment. Here, we compare the stability of sulfonamide and amide linkers in pyridine glycinates under hydrolytic and enzymatic conditions.

Hydrolytic Stability: A Tale of Two pH Dependencies

The susceptibility of amide and sulfonamide linkers to hydrolysis is strongly influenced by pH.

  • Amide Linkers: Amide bonds are generally stable at neutral pH but are susceptible to hydrolysis under both acidic and basic conditions.[2] The mechanism of hydrolysis involves nucleophilic attack at the carbonyl carbon. In the context of pyridine glycinates, the pyridine ring can influence the stability of the adjacent amide bond through its electronic effects.

  • Sulfonamide Linkers: Sulfonamides are known for their remarkable stability, particularly under neutral to alkaline conditions.[3][4] However, they can undergo hydrolysis under strongly acidic conditions, with the primary degradation pathway being the cleavage of the S-N bond.[3] Aromatic sulfonamides, such as those derived from pyridine, may show greater susceptibility to acid-catalyzed hydrolysis compared to their aliphatic counterparts.[3]

Table 1: Summary of Hydrolytic Stability

Linker TypeAcidic pH (e.g., pH 1-4)Neutral pH (e.g., pH 7.4)Alkaline pH (e.g., pH 9-12)
Amide Susceptible to hydrolysisGenerally stableSusceptible to hydrolysis
Sulfonamide Can undergo hydrolysis[3][5]Highly stable[4]Generally stable[3]

It is important to note that while general trends are informative, the precise hydrolysis rates for specific pyridine glycinate conjugates would need to be determined experimentally.

Enzymatic Stability: A Clear Distinction

In the biological milieu, enzymatic cleavage is a primary route for linker degradation and drug release. This is where the difference between amide and sulfonamide linkers becomes most pronounced.

  • Amide Linkers: Amide bonds, particularly those within peptide sequences, are the natural substrates for a wide variety of proteases and peptidases.[6] This susceptibility can be exploited for targeted drug release in enzyme-rich environments, such as tumors or lysosomes.[7][8] For instance, dipeptide linkers like valine-citrulline are designed for cleavage by lysosomal cathepsins.[6]

  • Sulfonamide Linkers: A key advantage of sulfonamide linkers is their significantly increased resistance to proteolytic degradation.[9] The replacement of an amide bond with a sulfonamide moiety can render a peptide mimetic stable against a broad range of proteases. This intrinsic stability makes sulfonamide linkers ideal for applications where prolonged circulation and minimal premature drug release are desired.

Experimental Protocols

To empirically determine the stability of sulfonamide and amide linkers in pyridine glycinates, the following experimental workflows are recommended.

Synthesis of Pyridine Glycinate Linkers

The synthesis of pyridine glycinates with either an amide or a sulfonamide linker can be achieved through established synthetic routes.

Synthesis of Amide-Linked Pyridine Glycinate:

A common method involves the coupling of a pyridine carboxylic acid derivative with a glycine ester, followed by hydrolysis of the ester to yield the desired glycinate. Alternatively, N-heteroaryl substituted amino acid derivatives can be prepared via nucleophilic substitution reactions.[10][11]

Synthesis of Sulfonamide-Linked Pyridine Glycinate:

The synthesis of sulfonamide linkers typically involves the reaction of a pyridine sulfonyl chloride with a glycine derivative.[12][13] The stability of the pyridine sulfonyl chloride precursor is a critical consideration in this synthetic approach.

In Vitro Stability Assessment

A crucial step in characterizing linker stability is to perform in vitro assays that mimic physiological conditions.

Hydrolytic Stability Assay:

  • Solution Preparation: Prepare stock solutions of the pyridine glycinate conjugates with both amide and sulfonamide linkers in a suitable organic solvent.

  • Buffer Incubation: Dilute the stock solutions into a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7.4, 9).

  • Time-Course Analysis: Incubate the solutions at a constant temperature (e.g., 37°C) and collect aliquots at various time points.

  • Quantification: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact conjugate remaining over time.

  • Half-Life Calculation: Determine the half-life (t½) of each conjugate at each pH to quantitatively compare their stability.

Plasma Stability Assay:

  • Incubation: Incubate the test compounds in plasma (e.g., human, mouse) at 37°C.

  • Sampling: Collect aliquots at different time points.

  • Protein Precipitation: Quench the reaction and precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the parent compound and any cleavage products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of linkers.

Stability_Workflow cluster_synthesis Synthesis cluster_stability Stability Assays cluster_analysis Analysis cluster_data Data Interpretation Amide_Synth Amide Linker Synthesis Hydrolytic Hydrolytic Stability (pH range) Amide_Synth->Hydrolytic Enzymatic Enzymatic Stability (e.g., Plasma, Proteases) Amide_Synth->Enzymatic Sulfonamide_Synth Sulfonamide Linker Synthesis Sulfonamide_Synth->Hydrolytic Sulfonamide_Synth->Enzymatic HPLC HPLC Analysis Hydrolytic->HPLC LCMS LC-MS/MS Analysis Enzymatic->LCMS HalfLife Half-life (t½) Determination HPLC->HalfLife LCMS->HalfLife Comparison Comparative Stability Profile HalfLife->Comparison

Caption: Experimental workflow for comparative stability analysis.

Conclusion and Future Directions

The choice between a sulfonamide and an amide linker in pyridine glycinates presents a clear trade-off between chemical robustness and susceptibility to enzymatic cleavage.

  • Sulfonamide linkers offer superior stability, particularly against enzymatic degradation, making them the preferred choice for applications requiring long circulation times and minimal off-target release. Their hydrolytic stability at physiological pH is also a significant advantage.

  • Amide linkers , especially di- or polypeptide sequences, provide a mechanism for controlled, enzyme-mediated drug release. This "cleavable" strategy is central to the design of many successful antibody-drug conjugates.

While the general principles outlined in this guide provide a strong foundation for linker selection, it is imperative to conduct direct, head-to-head experimental comparisons for any new pyridine glycinate-based linker system. Future research should focus on generating quantitative stability data for a library of these linkers to establish more precise structure-stability relationships and to enable the rational design of next-generation targeted therapies.

References

  • PMC. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. [Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF. [Link]

  • ResearchGate. Hydrolysis Rates for Various pH Levels | Download Table. [Link]

  • Blazingprojects. Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. [Link]

  • Reddit. Why doesn't protonation of a secondary sulfonamide occur in 10% HCl. [Link]

  • PMC. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • ResearchGate. Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. [Link]

  • MDPI. Proteolytic Cleavage of Bioactive Peptides and Protease-Activated Receptors in Acute and Post-Colitis. [Link]

  • ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram. [Link]

  • RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Google Patents.
  • PubMed. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. [Link]

  • ResearchGate. (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • PubMed. Proteolytic Cleavage of the Linker Region of the Human P-glycoprotein Modulates Its ATPase Function. [Link]

  • MDPI. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. [Link]

  • MDPI. Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. [Link]

  • PubMed. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. [Link]

  • PubMed. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. [Link]

  • European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

  • ResearchGate. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. [Link]

  • ResearchGate. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. [Link]

  • MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • Amide vs Anhydride: Stability Under Alkaline Conditions. [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

For researchers, scientists, and professionals in drug development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. The accurate quantification of these APIs relies on the use of highly...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. The accurate quantification of these APIs relies on the use of highly characterized reference standards. This guide provides a comprehensive technical overview of establishing and comparing reference standards for the analysis of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate, a niche yet important molecule in pharmaceutical research.

Given the specialized nature of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate, commercially available, certified reference materials (CRMs) are not readily found.[1] This guide, therefore, addresses the critical process of utilizing an in-house, newly synthesized and comprehensively characterized primary reference standard. We will compare its performance characteristics against a plausible, commercially available structural analog, 6-((Methylsulfonyl)methyl)pyridin-3-amine, which could serve as a secondary or surrogate standard in early-stage research or for specific analytical method development.

This comparison will be grounded in established principles of analytical chemistry and regulatory expectations for pharmaceutical quality control.

The Critical Role of Reference Standards in Pharmaceutical Analysis

In the pharmaceutical industry, reference standards are the cornerstone of quality control, ensuring the accuracy and reliability of analytical testing.[1][2] Certified Reference Materials (CRMs) provide a benchmark for measuring substances, which is essential for method validation, impurity analysis, and regulatory testing.[1][3] When a CRM for a specific molecule is unavailable, the onus falls on the research or manufacturing organization to prepare and thoroughly characterize an in-house primary reference standard.

The selection and qualification of a reference standard are pivotal as they can significantly impact the accuracy of analytical measurements and regulatory compliance.[2] A poorly characterized standard can lead to inaccurate potency and impurity profiles, potentially compromising drug safety and efficacy.

Comparative Analysis of Reference Standards

This section details a comparative analysis of two potential reference standards for the quantification of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate:

  • Primary Standard (In-house): Newly synthesized and comprehensively characterized Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate.

  • Alternative Standard (Commercial Analog): Commercially available 6-((Methylsulfonyl)methyl)pyridin-3-amine.[4]

The comparison will focus on their application in a typical High-Performance Liquid Chromatography (HPLC) assay for the quantification of the primary compound.

Structural Comparison

cluster_0 Primary Standard (In-house) cluster_1 Alternative Standard (Commercial Analog) Primary Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate C9H12N2O4S Alternative 6-((Methylsulfonyl)methyl)pyridin-3-amine C7H10N2O2S Primary->Alternative Structural Similarity: - Pyridine Ring - Methylsulfonyl Group

Caption: Structural relationship between the primary and alternative standards.

The structural similarity, particularly the presence of the pyridine ring and the methylsulfonyl group, suggests that the alternative standard may exhibit comparable chromatographic behavior and UV absorbance, making it a potential candidate for initial method development. However, the difference in the substituent on the pyridine ring (glycinate vs. amine) will likely result in different retention times and may affect the overall method specificity.

Experimental Design for Comparison

A robust comparison of these standards involves a series of experiments to evaluate their performance in a quantitative HPLC-UV method. The following protocols outline the necessary steps.

Experimental Workflow

G A Standard Preparation (Primary & Alternative) B HPLC Method Development (Isocratic & Gradient) A->B C Method Validation (Linearity, Accuracy, Precision) B->C D Specificity & Selectivity Assessment C->D E Comparative Data Analysis D->E

Caption: Workflow for comparing reference standards.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Analysis

This protocol describes a general-purpose HPLC method suitable for the analysis of pyridine-containing compounds.[5][6]

Instrumentation:

  • HPLC system with a UV detector (e.g., Shimadzu LC 20AT with DAD detector).[7]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Primary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the in-house Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Alternative Standard Stock Solution (1 mg/mL): Prepare in the same manner as the primary standard using 6-((Methylsulfonyl)methyl)pyridin-3-amine.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Test Sample Solution (50 µg/mL): Prepare a solution of the Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate API to be tested in the diluent.

Protocol 2: Method Validation and Comparison

Method validation should be performed according to ICH guidelines.

  • Linearity: Inject the working standard solutions in triplicate for both the primary and alternative standards. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy (Spike Recovery): Spike a placebo or a low-concentration sample solution with known amounts of the primary standard at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Calculate the percent recovery.

  • Precision (Repeatability): Inject six replicate preparations of the test sample solution and calculate the relative standard deviation (RSD) of the peak areas. The RSD should be <2%.

  • Specificity: Analyze a placebo and samples of known impurities to ensure that there is no interference with the main analyte peak.

Comparative Performance Data

The following table summarizes the expected performance data from the comparative analysis.

ParameterPrimary Standard (In-house)Alternative Standard (Commercial Analog)Acceptance Criteria
Linearity (r²) >0.999>0.995>0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%
Precision (RSD) <1.0%<2.0%<2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLReportable
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mLReportable

Discussion of Comparative Results

Expertise & Experience Insights:

The in-house primary standard is expected to provide superior performance across all validation parameters. This is because it is the identical molecule to the analyte, ensuring the highest degree of specificity and accuracy. The correlation coefficient for linearity should be very close to 1, and the accuracy should be centered around 100%.

The commercial analog, while structurally similar, will likely exhibit slightly lower performance. Its primary utility lies in method development and as a system suitability standard to ensure the chromatographic system is performing adequately. It may not be suitable for the final, accurate quantification of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate in a regulated environment due to potential differences in response factor and the risk of co-eluting impurities from the analog that could interfere with the analysis of the primary compound.

Trustworthiness of the Self-Validating System:

The use of a well-characterized in-house primary standard is a self-validating system. Its purity is typically established by a combination of techniques, including HPLC (for chromatographic purity), Mass Spectrometry (for identity), NMR (for structure confirmation), and elemental analysis (for confirmation of elemental composition).[5] This multi-faceted characterization provides a high degree of confidence in its use for quantitative analysis.

Conclusion and Recommendations

For the accurate and reliable analysis of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate, the establishment of a well-characterized in-house primary reference standard is essential, especially in the absence of a commercially available certified reference material. While a commercially available structural analog like 6-((Methylsulfonyl)methyl)pyridin-3-amine can be a useful tool for initial method development and system suitability checks, it should not be used for the final quantification of the API in a quality control setting.

Researchers and drug development professionals should invest in the synthesis and comprehensive characterization of an in-house primary standard to ensure the highest level of scientific integrity and regulatory compliance.

References

  • SynThink Research Chemicals.
  • Analytical Chemical Products.
  • Sigma-Aldrich.
  • ZeptoMetrix. Pharmaceutical Analytical Standards.
  • ARO Scientific. Selecting the right Certified Reference Material (CRM)
  • Umberger, C. J., & Fiorese, F. F. (1963). Detection and quantitative determination of glycine with pyridine and p-nitrobenzoyl chloride. Clinical Chemistry, 9, 79-90.
  • Umberger, C. J., & Fiorese, F. F. (1963). Detection and quantitative determination of glycine with pyridine and p-nitrobenzoyl chloride. Semantic Scholar.
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
  • Wahlström, R., Styles, C., & Hägglund, G. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods.
  • Sigma-Aldrich. Methyl n-(2,5-dimethoxyphenyl)-n-(methylsulfonyl)
  • Google Patents.
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Chinard, F. P. (1952). The quantitative determination of proline and pipecolic acid with ninhydrin.
  • ChemScene. 6-((Methylsulfonyl)methyl)pyridin-3-amine.
  • RSC Publishing. (n.d.). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches.
  • PMC. (n.d.). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)
  • Analytical Method for Iodosulfuron methyl, Ethametsulfuron-methyl, Ethoxysulfuron, Cinosulfuron, Sulfosulfuron, Triasulfuron, Ni.
  • Al Hashimi, S. M., Sarhan, B. M., & Alwon, A. Y. (2005). Synthesis and Characterisation of some mixed-Ligand Complexes Containing N-acetyl Glycine and Pyridine with some Metal Ions. Ibn AL-Haitham Journal For Pure and Applied Sciences, 18(4).
  • John, et al. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME RECENT DRUGS. World Journal of Pharmaceutical Research, 11(9).
  • Guidechem. 6-(methylsulfonylmethyl)pyridin-3-ol 1233540-91-4 wiki.
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • PubChem. 1-[4-fluoro-5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine.
  • Benchchem. Analytical methods for characterization of (4-(Pyridin-3-yl)phenyl)methanol.
  • LGC Standards. 4-Methyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide.
  • Google Patents. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • analysis of amino acids by high performance liquid chrom
  • ChemScene. Methyl N-(methylsulfonyl)-N-(o-tolyl)
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

Sources

Comparative

Quality Control Benchmarks for Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate: A Comparative Guide for High-Fidelity API Synthesis

As a Senior Application Scientist overseeing the transition of complex active pharmaceutical ingredients (APIs) from discovery to clinical manufacturing, I frequently encounter synthetic bottlenecks where downstream mult...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the transition of complex active pharmaceutical ingredients (APIs) from discovery to clinical manufacturing, I frequently encounter synthetic bottlenecks where downstream multi-component couplings fail inexplicably. More often than not, the culprit is a sub-standard intermediate batch.

Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is a highly versatile, sterically demanding building block increasingly utilized in the synthesis of advanced therapeutics, including novel retroviral inhibitors for HIV[1]. However, its unique structural motifs—a basic pyridine ring, a hydrolytically sensitive methyl ester, and a sulfonamide linkage—create specific degradation liabilities.

This guide objectively compares the performance of High-Purity (HP) batches against standard commercial alternatives, detailing the causality behind experimental QC choices and providing a self-validating analytical framework to ensure downstream success.

Structural Liabilities & The Causality of Degradation

To establish a robust QC protocol, we must first understand why and how this molecule degrades. Standard commercial batches often rely on basic HPLC-UV assays that fail to differentiate the parent compound from its structurally similar degradants.

  • Ester Hydrolysis (Impurity A): The methyl ester is highly susceptible to hydrolysis if residual moisture exceeds 0.1%. The resulting free carboxylic acid (Impurity A) acts as a potent inhibitor in downstream amide coupling reactions by consuming coupling reagents (e.g., HATU, EDC) and altering the local pH.

  • Pyridine N-Oxidation (Impurity B): The electron-rich pyridine nitrogen is prone to oxidation by ambient peroxides or dissolved oxygen during prolonged storage. The resulting N-oxide (Impurity B) alters the molecule's solubility and causes off-target reactivity during transition-metal-catalyzed cross-couplings.

  • Trace Metal Trapping: The sulfonamide-pyridine axis acts as a bidentate ligand, often trapping residual Palladium (Pd) or Copper (Cu) from upstream synthesis steps.

Degradation API Methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate Hydrolysis Ester Hydrolysis (Moisture >0.1%) API->Hydrolysis H2O / Base Oxidation Pyridine N-Oxidation (Peroxides/O2) API->Oxidation Oxidants ImpurityA Impurity A (Free Carboxylic Acid) Hydrolysis->ImpurityA ImpurityB Impurity B (Pyridine N-Oxide) Oxidation->ImpurityB ConsequenceA Poisons Downstream Amide Coupling ImpurityA->ConsequenceA ConsequenceB Off-Target Reactivity ImpurityB->ConsequenceB

Fig 1. Primary degradation pathways of Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate.

Comparative Analysis: High-Purity vs. Standard Commercial Batches

When selecting a batch for GMP-ready synthesis, the analytical certificate must go beyond basic purity. The table below summarizes the quantitative performance differences between a standard commercial grade and a High-Purity (HP) grade, evaluated against [2].

Quality ParameterStandard Commercial BatchHigh-Purity (HP) BatchAnalytical MethodDownstream Impact
Overall Purity (HPLC) 95.0% - 97.5%> 99.5%UPLC-MS/MSLower overall yield in multi-step synthesis.
Impurity A (Free Acid) 0.8% - 1.5%< 0.05%UPLC-MS/MSPoisons HATU/DIPEA coupling; requires excess reagents.
Impurity B (N-Oxide) 0.5% - 1.2%< 0.05%UPLC-MS/MSCauses off-target cross-coupling side reactions.
Residual Moisture 0.5% - 1.0%< 0.1%Karl Fischer TitrationAccelerates ester hydrolysis during storage.
Trace Palladium (Pd) 50 - 100 ppm< 10 ppmICP-MSCatalyzes unwanted degradation; toxicity risk.
Downstream Yield *68% ± 4% 94% ± 2% Functional AssayDirect cost escalation due to wasted API intermediates.

*Yield based on a standardized downstream saponification and amide coupling assay (see Protocol 2).

Self-Validating QC Framework

A robust QC protocol must be a self-validating system. This means the analytical data generated must directly predict the functional success of the batch. We utilize an orthogonal approach combining UPLC-MS/MS, Karl Fischer, and ICP-MS, validated according to [3].

Standard HPLC-UV is insufficient because Impurity B (the N-oxide) shares a nearly identical UV chromophore with the parent compound, leading to co-elution and false-positive purity readings. Mass-selective detection (MS/MS) is mandatory to achieve the 0.05% identification threshold required by regulatory bodies[2].

QC_Workflow Start Batch Sampling (n=3) UPLC UPLC-MS/MS (Organic Impurities) Start->UPLC KF Karl Fischer (Moisture <0.1%) Start->KF ICP ICP-MS (Trace Pd/Cu <10ppm) Start->ICP Gate ICH Q3A(R2) Quality Gate UPLC->Gate KF->Gate ICP->Gate Pass Approved for GMP Synthesis Gate->Pass Meets Specs Fail Rejected / Reprocess Gate->Fail Out of Specs

Fig 2. Self-validating multi-modal QC workflow for batch release.

Experimental Protocols

The following methodologies provide a self-validating loop: Protocol 1 analytically quantifies the liabilities, while Protocol 2 functionally proves the batch's competence.

Protocol 1: UPLC-MS/MS Impurity Profiling

Objective: Quantify Impurities A and B down to a 0.01% w/w limit of quantitation (LOQ).

  • Sample Preparation: Accurately weigh 10.0 mg of the Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate batch. Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • Chromatographic Setup:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 6.0 minutes; flow rate 0.4 mL/min; column temperature 40°C.

  • Mass Spectrometry (ESI+ MRM):

    • Parent Compound: Monitor transition m/z [M+H]+ -> specific fragment (optimized per instrument).

    • Impurity A (Free Acid): Monitor transition m/z [M-14+H]+ (loss of methyl group).

    • Impurity B (N-Oxide): Monitor transition m/z[M+16+H]+.

  • System Suitability: Ensure the chromatographic resolution ( Rs​ ) between the parent compound and Impurity B is > 2.0. Calculate weight percent (w/w) against certified reference standards.

Protocol 2: Downstream Saponification & Amide Coupling Assay

Objective: Functionally validate the batch by mimicking a downstream API coupling step. High-purity batches will yield >92% product, whereas standard batches will stall.

  • Saponification: Dissolve 1.0 mmol of the batch in 5 mL of THF. Add 1.2 mmol of LiOH (1M aqueous solution). Stir at room temperature for 2 hours. Monitor complete consumption of the ester via TLC.

  • Acidification & Extraction: Adjust the pH to 4.0 using 1M HCl. Extract the resulting free acid with Ethyl Acetate (3 x 10 mL). Dry over anhydrous Na2​SO4​ and concentrate under vacuum.

  • Amide Coupling: Dissolve the isolated acid in 5 mL of anhydrous DMF. Add 1.2 mmol of Benzylamine, followed by 1.5 mmol of DIPEA and 1.2 mmol of HATU. Stir at room temperature for 4 hours under a nitrogen atmosphere.

  • Workup & Readout: Quench with saturated aqueous NH4​Cl , extract with Dichloromethane, wash with brine, dry, and concentrate. Purify via flash chromatography.

  • Validation: A functional, high-purity batch must deliver an isolated amide yield of 92%. Yields below 80% indicate catalyst poisoning or pre-existing degradation in the starting batch.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." European Medicines Agency. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency. URL:[Link]

  • World Intellectual Property Organization. "WO2023102523A1 - Therapeutic compounds for hiv virus infection." Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

Executive Summary & Chemical Profiling Handling complex pharmaceutical intermediates requires a deep understanding of their molecular architecture to predict and mitigate risks. Methyl N-(methylsulfonyl)-N-pyridin-3-ylgl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Handling complex pharmaceutical intermediates requires a deep understanding of their molecular architecture to predict and mitigate risks. Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate (C9H12N2O4S) is a specialized synthetic building block characterized by three distinct functional moieties: a pyridine ring, a sulfonamide group, and a methyl ester.

From a laboratory safety and waste management perspective, the presence of nitrogen (N) and sulfur (S) heteroatoms is the critical logistical driver. Improper disposal into municipal water systems can lead to severe aquatic toxicity and environmental persistence. Furthermore, standard combustion without specialized flue-gas treatment will release toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, this compound demands rigorous segregation and high-temperature incineration protocols.

Hazard Characterization & Physicochemical Data

As a Senior Application Scientist, I emphasize that safety protocols must be self-validating and rooted in the compound's intrinsic properties. While highly specific proprietary toxicological data for this exact intermediate may vary, we ground our operational parameters in the established behavioral profiles of pyridine and sulfonamide derivatives .

Causality of Hazards:

  • Pyridine Moiety: Imparts potential acute oral toxicity, acts as a mild central nervous system depressant, and is highly mobile in aqueous environments.

  • Sulfonamide Group: Increases the potential for environmental persistence and aquatic toxicity. Upon thermal degradation, the strong C-S and S-N bonds are cleaved, necessitating alkaline scrubbers to neutralize the resulting acidic gases 1.

Table 1: Projected Hazard Profile & Waste Characterization
ParameterCharacteristic / ValueOperational & Regulatory Implication
Chemical Class Pyridine-sulfonamide derivativeManage as RCRA Hazardous Waste (Characteristic).
Heteroatoms Nitrogen (N), Sulfur (S)Mandates scrubber-equipped incineration to prevent NOx/SOx emissions.
Halogen Content None (0%)Must be segregated strictly into Non-Halogenated waste streams.
Aquatic Toxicity High (Predicted)Absolute zero-discharge policy to municipal sewers or drains.
Physical State Solid (Typical)High risk of aerosolization; requires Class II BSC or Fume Hood.

Operational Handling & Experimental Workflow

Waste minimization begins at the bench. By optimizing your experimental workflow, you reduce the logistical burden of downstream disposal.

Step-by-Step Methodology: Bench-Scale Handling
  • Environmental Control: Conduct all weighing, aliquoting, and transfer operations within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosolized particulates.

  • Strategic Solvent Selection: When dissolving the compound for assays or synthesis, prioritize volatile, non-halogenated solvents (e.g., ethyl acetate, methanol, or DMSO). This maintains a homogeneous non-halogenated waste stream, which is significantly safer and more cost-effective to incinerate than mixed halogenated waste.

  • Reaction Quenching & Partitioning: If utilized in a synthetic step, ensure the reaction is fully quenched. Perform a liquid-liquid extraction to partition the unreacted methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate into the organic phase, minimizing the contamination of the aqueous effluent.

  • Primary Decontamination: Rinse all contaminated glassware with a minimal volume of acetone. Collect this rinsate strictly in the designated hazardous waste container—never in the sink.

Workflow A Compound Aliquoting (Fume Hood) B Assay / Synthesis Reaction A->B Transfer F Solid Waste (PPE/Glassware) A->F Contaminated Consumables C Quenching & Extraction B->C Addition of Quench D Aqueous Phase (Trace Organics) C->D Separation E Organic Phase (Product/Unreacted) C->E Separation D->F Treat as Hazardous Aqueous E->F Post-Purification Waste

Experimental workflow demonstrating the segregation of waste streams during compound handling.

Step-by-Step Disposal Procedures

Disposal must strictly comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous chemical waste 2.

Phase 1: Waste Segregation
  • Action: Segregate all liquid waste containing this compound into a designated "Non-Halogenated Organic Waste" carboy.

  • Causality: Mixing this compound with halogenated waste (like Dichloromethane or Chloroform) alters the required incineration kinetics and can lead to the formation of highly toxic dioxins. Because methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate contains no halogens, keeping it in the non-halogenated stream ensures optimal, clean combustion.

Phase 2: Containment and Labeling
  • Action: Utilize high-density polyethylene (HDPE) or glass containers. Label the container explicitly: "Hazardous Waste: Non-Halogenated Organics (Contains Pyridine and Sulfonamide derivatives)."

  • Causality: Pyridine derivatives can degrade certain low-density plastics over prolonged exposure. Explicit chemical labeling ensures your institutional EHS contractor routes the waste to a facility equipped with the correct alkaline scrubbers.

Phase 3: High-Temperature Incineration
  • Action: Transfer the sealed waste to a licensed hazardous waste disposal contractor for high-temperature incineration (>1000°C).

  • Causality: Incineration is the only EPA-approved method for the complete destruction of complex pyridine-sulfonamide compounds 3. The facility must utilize flue-gas desulfurization (scrubbers) to neutralize the SOx and NOx generated by the cleavage of the nitrogen and sulfur heteroatoms.

Disposal Start Waste Containing methyl N-(methylsulfonyl)- N-pyridin-3-ylglycinate Q1 Physical State? Start->Q1 Solid Solid Waste (Powder, PPE, Silica) Q1->Solid Solid Liquid Liquid Waste (Solvents, Rinsate) Q1->Liquid Liquid Incinerator High-Temperature Incineration (with NOx/SOx Scrubbers) Solid->Incinerator Direct to Solid Hazmat Q2 Contains Halogenated Solvents? (e.g., DCM) Liquid->Q2 Hal Halogenated Organic Waste Q2->Hal Yes NonHal Non-Halogenated Organic Waste Q2->NonHal No Hal->Incinerator Specialized Halogen Burn NonHal->Incinerator Standard Organic Burn

Decision tree for the proper segregation and routing of pyridine-sulfonamide waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Mitigation
  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation to disperse any aerosolized pyridine derivatives.

  • Protect: Don appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemical splash goggles, a specialized lab coat, and a half-face respirator equipped with organic vapor/HEPA cartridges if dust is present.

  • Contain: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use combustible materials like sawdust, as the high surface area can react unpredictably with concentrated organics.

  • Collect: Carefully sweep the absorbed mixture using non-sparking tools to prevent static ignition. Place the material into a heavy-duty, sealable hazardous waste bag or an HDPE bucket.

  • Neutralize & Clean: Wash the spill area with a 5% sodium bicarbonate solution to neutralize any trace acidic sulfonamide residues. Follow with a thorough water rinse. Collect all liquid rinsate using absorbent pads and dispose of them as solid hazardous waste.

References

  • Center for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Pyridine." Agency for Toxic Substances and Disease Registry. Available at:[Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Complex Organics." EPA Archive. Available at:[Link]

Sources

Handling

Personal protective equipment for handling methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

Comprehensive Safety and Operational Guide: Handling Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate As a Senior Application Scientist, I present this operational guide for handling the specialized pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

As a Senior Application Scientist, I present this operational guide for handling the specialized pharmaceutical intermediate methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate . This document bridges the gap between regulatory compliance and practical laboratory execution, ensuring that researchers, scientists, and drug development professionals can handle this compound with maximum safety and operational efficiency.

Part 1: Hazard Assessment & Causality (The "Why" Behind the Protocol)

Before donning Personal Protective Equipment (PPE), we must understand the chemical architecture of methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate. Its structure contains three critical functional groups that dictate our safety approach:

  • Pyridine Ring : Pyridine derivatives are notorious for their ability to penetrate intact skin, causing systemic toxicity and severe mucosal irritation.

  • Sulfonamide Moiety (-SO2-N-) : This functional group is a well-documented sensitizer. Repeated micro-exposures to sulfonamide dust can lead to severe allergic contact dermatitis or respiratory sensitization.

  • Glycinate Ester : Esters can undergo hydrolysis in the presence of moisture (e.g., sweat, mucous membranes), potentially releasing localized acidic byproducts that exacerbate skin irritation.

Because this is a novel intermediate with multiple structural alerts, it must be treated with the same stringency as a Hazardous Drug (HD) . This requires containment strategies aligned with NIOSH guidelines for handling toxic pharmaceutical intermediates, prioritizing temporary but absolute barriers between the contamination source and the worker[1].

Part 2: PPE Selection & Specifications

To mitigate the risks outlined above, we employ a multi-layered barrier system. PPE should only be implemented after engineering controls (like Biosafety Cabinets) and administrative controls are in place[2]. The following table summarizes the required PPE and the scientific rationale for each selection.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-gloving with Nitrile or Neoprene. Must meet ASTM D6978 standards.The ASTM D6978 standard tests permeation specifically for hazardous/cytotoxic drugs under continuous contact[3]. Double gloving prevents pyridine-induced skin penetration if the outer layer is compromised by chemical degradation[4].
Respiratory NIOSH-Approved N95 or PAPR (Powered Air-Purifying Respirator).Prevents inhalation of aerosolized sulfonamide dust, mitigating the risk of respiratory sensitization. Fit-testing is mandatory for N95 use[1].
Body Protection Impervious, poly-coated disposable gown with knit cuffs.Prevents ester/pyridine dust from settling on standard cotton lab coats and subsequently transferring to the skin[1].
Eye/Face Chemical splash goggles + Face shield.Protects mucous membranes from micro-dust and prevents accidental ocular exposure during transfer. Safety glasses alone are insufficient for splash/dust hazards[5].

Part 3: Operational Workflows

Visualization 1: PPE Donning Protocol

PPEDonning Start Start PPE Donning ShoeCovers 1. Don Shoe Covers & Bouffant Cap Start->ShoeCovers InnerGloves 2. Don Inner Nitrile Gloves (ASTM D6978 Rated) ShoeCovers->InnerGloves Gown 3. Don Impervious Poly-Coated Gown InnerGloves->Gown Respirator 4. Don N95 or PAPR Respirator (Perform Seal Check) Gown->Respirator EyeProtection 5. Don Safety Goggles & Face Shield Respirator->EyeProtection OuterGloves 6. Don Outer Chem-Resistant Gloves (Pull Over Gown Cuffs) EyeProtection->OuterGloves Ready Ready for Chemical Handling OuterGloves->Ready

Caption: Step-by-step logical workflow for donning PPE prior to handling hazardous pharmaceutical intermediates.

Step-by-Step Handling Protocol:
  • Preparation : Ensure the Class II Biosafety Cabinet (BSC) or powder weighing isolator is operational and certified. A BSC provides significant, though not total, worker protection[1].

  • Don PPE : Follow the donning workflow diagram above.

  • Material Transfer : Transport the sealed container of methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate into the BSC using a sealed secondary transport container.

  • Weighing : Use anti-static weighing boats. The sulfonamide-glycinate powder may carry a static charge, causing it to aerosolize. Use an ionizer if necessary.

  • Decontamination : Wipe down the exterior of the primary container and the balance with a solvent appropriate for ester/pyridine solubility (e.g., 70% Isopropanol or a specialized surfactant) before removing them from the BSC.

  • Doffing : Remove the outer gloves inside the BSC. Remove the gown, face shield, and respirator outside the BSC, peeling the gown away from the body to contain any unseen dust. Finally, remove the inner gloves and wash hands thoroughly.

Part 4: Spill Response & Disposal Plan

A spill of a sensitizing pyridine derivative requires immediate, calculated action. Do not use dry sweeping, as it will aerosolize the sulfonamide particles and drastically increase inhalation exposure risks.

Visualization 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Spill Size (<50g vs >50g) Spill->Assess Evacuate >50g: Evacuate & Call EHS Assess->Evacuate Large Spill PPE <50g: Verify Max PPE (PAPR + Double Gloves) Assess->PPE Small Spill Contain Contain Spill (Wet Wiping / Absorbent Pads) PPE->Contain Decon Decontaminate Surface (Detergent & Water) Contain->Decon Waste Dispose as Hazardous Pharmaceutical Waste Decon->Waste

Caption: Decision matrix and procedural workflow for containing and neutralizing chemical spills.

Step-by-Step Spill Cleanup:
  • Isolate : Restrict access to the spill area immediately.

  • Upgrade PPE : If not already wearing a PAPR, upgrade respiratory protection before approaching the spill. Protective gowns and respiratory protection are strictly needed if spills or leaks occur[6].

  • Wet Containment : Gently cover the powder with absorbent pads lightly dampened with water or a mild surfactant. This prevents the glycinate powder from becoming airborne.

  • Wipe and Lift : Carefully lift the pads and place them directly into a hazardous waste bag.

  • Chemical Decontamination : Wash the surface with a high-pH detergent to help hydrolyze the ester and neutralize the pyridine residue, followed by a thorough water rinse.

  • Disposal : Seal all cleanup materials in a designated hazardous pharmaceutical waste container. Do not dispose of this compound in standard biohazard or municipal waste streams[7].

References

  • [1] GERPAC. "Personal protective equipment for preparing toxic drugs." Source: gerpac.eu. URL: [Link]

  • [2] Today's Clinical Lab. "Proper Use of Personal Protective Equipment (PPE)." Source: clinicallab.com. URL: [Link]

  • [3] ASTM International. "D6978 Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs." Source: astm.org. URL: [Link]

  • [4] Mocare Health. "ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety." Source: mocarehealth.com. URL: [Link]

  • [5] NC State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." Source: ncsu.edu. URL: [Link]

  • [6] ASHP Publications. "PERSONAL PROTECTIVE EQUIPMENT." Source: ashp.org. URL: [Link]

  • [7] National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." Source: nationalacademies.org. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.